1-((1R,2R)-2-methylcyclopropyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(1R,2R)-2-methylcyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAGYCTZLEZON-INEUFUBQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-((1R,2R)-2-methylcyclopropyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-((1R,2R)-2-methylcyclopropyl)ethanone, a chiral ketone of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, and its emerging role as a valuable building block in medicinal chemistry.
Chemical Identity and Physicochemical Properties
1-((1R,2R)-2-methylcyclopropyl)ethanone belongs to the family of cyclopropyl ketones. The defining features of this molecule are the strained three-membered cyclopropane ring and a methyl ketone functional group. The stereochemistry at the C1 and C2 positions of the cyclopropyl ring is crucial for its application in chiral synthesis.
1.1. CAS Number and Nomenclature
A specific CAS Registry Number for the (1R,2R) stereoisomer of 1-(2-methylcyclopropyl)ethanone is not readily found in major chemical databases. The CAS number 930-56-3 is assigned to the broader, non-stereospecific "Ethanone, 1-(2-methylcyclopropyl)-".[1][2][3][4] It is imperative for researchers to characterize the stereochemistry of their material using appropriate analytical techniques rather than relying solely on a generic CAS number.
Other synonyms for the non-stereospecific compound include:
1.2. Structural and Physicochemical Data
The properties of 1-((1R,2R)-2-methylcyclopropyl)ethanone are summarized in the table below. It is important to note that while some data is available for the non-stereospecific mixture, properties such as optical rotation are unique to the chiral molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Canonical SMILES | CC1CC1C(C)=O | [1] |
| InChIKey | CSEAGYCTZLEZON-UHFFFAOYSA-N | [1][2] |
| Appearance | Colorless to pale yellow liquid (presumed) | [5] |
| Boiling Point | Not available for the specific stereoisomer. | |
| Solubility | Moderately soluble in organic solvents, low solubility in water (presumed).[5] | |
| Ionization Energy | 9.38 eV (for the non-stereospecific mixture) | [4] |
Stereoselective Synthesis
The synthesis of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry. For 1-((1R,2R)-2-methylcyclopropyl)ethanone, the key is to control the relative and absolute stereochemistry of the two stereocenters on the cyclopropane ring. Asymmetric synthesis methodologies are employed to achieve high enantiomeric excess (ee). While specific protocols for this exact molecule are not widely published, analogous syntheses for similar chiral cyclopropyl ketones provide a reliable blueprint.[6]
2.1. Chiral Sulfonium Ylide-mediated Corey-Chaykovsky Reaction
A plausible and effective method for the asymmetric synthesis of trans-cyclopropyl ketones is the Corey-Chaykovsky reaction using a chiral sulfonium ylide. This approach involves the reaction of an α,β-unsaturated ketone with a chiral sulfur ylide. The stereochemistry of the resulting cyclopropane is dictated by the chiral auxiliary on the sulfur atom.
Experimental Protocol:
Step 1: Preparation of the Chiral Sulfonium Salt A suitable chiral sulfide is reacted with an alkylating agent (e.g., methyl iodide) to form the corresponding sulfonium salt. The choice of the chiral sulfide is critical for inducing high stereoselectivity.
Step 2: Generation of the Chiral Sulfonium Ylide The chiral sulfonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperatures (-78 °C) to generate the chiral sulfonium ylide in situ.
Step 3: Asymmetric Cyclopropanation The α,β-unsaturated ketone, in this case, (E)-3-penten-2-one, is added to the solution of the chiral sulfonium ylide. The reaction is typically carried out at low temperatures to maximize stereocontrol. The ylide adds to the double bond, and subsequent intramolecular ring closure yields the desired 1-((1R,2R)-2-methylcyclopropyl)ethanone.
Step 4: Work-up and Purification The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched product.
Caption: Corey-Chaykovsky reaction workflow.
Analytical Characterization
A combination of spectroscopic and chiroptical techniques is essential to confirm the structure and stereochemical purity of 1-((1R,2R)-2-methylcyclopropyl)ethanone.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the ketone, the methyl group on the cyclopropane ring, and the protons of the cyclopropane ring. The coupling constants between the cyclopropyl protons are crucial for determining the relative stereochemistry (trans).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the cyclopropane ring, and the two methyl carbons.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically in the range of 1680-1700 cm⁻¹.
3.3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The NIST WebBook provides mass spectrum data for the non-stereospecific isomer, which can serve as a reference.[2]
3.4. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of the synthesized material. A suitable chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.
Applications in Drug Development
The cyclopropane ring is a valuable structural motif in medicinal chemistry.[7] Its unique conformational rigidity and electronic properties can impart favorable pharmacological properties to drug candidates.[7] Chiral cyclopropyl ketones, such as 1-((1R,2R)-2-methylcyclopropyl)ethanone, serve as versatile building blocks for introducing the chiral cyclopropyl moiety into more complex molecules.[8]
4.1. As a Chiral Building Block
The ketone functionality of 1-((1R,2R)-2-methylcyclopropyl)ethanone provides a handle for a variety of chemical transformations, including:[8]
-
Reduction: Stereoselective reduction of the ketone to the corresponding alcohol.
-
Oxidation (Baeyer-Villiger): Oxidation to form the corresponding acetate ester.
-
Aldol Condensation: Formation of new carbon-carbon bonds at the α-position.
-
Reductive Amination: Introduction of a nitrogen-containing functional group.
These transformations allow for the elaboration of the cyclopropyl ketone into a wide range of chiral intermediates for the synthesis of bioactive molecules. The constrained nature of the cyclopropane ring can enhance the binding affinity and selectivity of a drug candidate for its biological target.[8]
Caption: Synthetic utility workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-((1R,2R)-2-methylcyclopropyl)ethanone is not available, general precautions for handling flammable liquid ketones should be followed.[9][10]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9]
-
Hazards: Assumed to be a flammable liquid and vapor.[9] May cause skin and eye irritation.[10] Inhalation of vapors may cause respiratory irritation.
Always consult the SDS for similar compounds and perform a thorough risk assessment before handling this chemical.
Conclusion
1-((1R,2R)-2-methylcyclopropyl)ethanone is a valuable chiral building block with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. While the lack of a specific CAS number for this stereoisomer highlights the importance of rigorous analytical characterization, established asymmetric synthetic routes provide access to this compound in high enantiomeric purity. Its utility as a precursor to a variety of chiral intermediates makes it a compound of considerable interest to researchers and scientists in the pharmaceutical industry.
References
-
Cheméo. Chemical Properties of Ethanone, 1-(2-methylcyclopropyl)- (CAS 930-56-3). Available from: [Link]
-
CAS Common Chemistry. 1-(1-Methylcyclopropyl)ethanone. Available from: [Link]
-
NIST. Ethanone, 1-(2-methylcyclopropyl)-. In: NIST Chemistry WebBook. Available from: [Link]
-
Chemsigma. 1-(2-Methylcyclopropyl)ethanone [930-56-3]. Available from: [Link]
-
NIST. 1-((1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone. In: NIST Chemistry WebBook. Available from: [Link]
-
NIST. Ethanone, 1-(2-methylcyclopropyl)-. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. Compound 527226: 1-((1S,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone. Available from: [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Available from: [Link]
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
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- 3. 1-(2-Methylcyclopropyl)ethanone [930-56-3] | Chemsigma [chemsigma.com]
- 4. Ethanone, 1-(2-methylcyclopropyl)- [webbook.nist.gov]
- 5. CAS 1567-75-5: 1-(1-Methylcyclopropyl)ethanone [cymitquimica.com]
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An In-depth Technical Guide to trans-2-methylcyclopropyl methyl ketone: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of rational drug design. Among these, the cyclopropyl ring has emerged as a uniquely powerful fragment, capable of profoundly influencing the pharmacological profile of a molecule.[1] Its rigid, three-dimensional structure can enhance binding potency, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and permeability.[1]
This guide focuses on a specific, functionalized example: trans-2-methylcyclopropyl methyl ketone (IUPAC name: 1-((1R,2R)-2-methylcyclopropyl)ethan-1-one and its enantiomer). This molecule combines the advantageous properties of the cyclopropyl scaffold with the versatile reactivity of a ketone, presenting a valuable building block for drug development professionals. The trans stereochemistry imparts a well-defined spatial arrangement between the methyl and acetyl groups, offering a predictable vector for molecular elaboration.
This document serves as a comprehensive technical resource for researchers and scientists, providing an in-depth analysis of the compound's properties, a robust and logical synthetic strategy, and an exploration of its strategic applications in the field of drug discovery.
Section 1: Physicochemical and Spectroscopic Profile
While specific experimental data for the isolated trans isomer is sparse in publicly accessible literature, a reliable profile can be constructed from data on the isomeric mixture and foundational principles of spectroscopy. The CAS Registry Number for the general 2-methylcyclopropyl methyl ketone (mixture of isomers) is 930-56-3.[2][3]
Core Physicochemical Properties
The following table summarizes the key physicochemical properties. Values are derived from data for the isomeric mixture and should be considered representative for the trans isomer.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [2] |
| Molecular Weight | 98.14 g/mol | [2] |
| Density | ~0.879 g/cm³ (at 19 °C) | [2][3] |
| Boiling Point | 62-68 °C (at 85-91 Torr) | [2][3] |
| Canonical SMILES | O=C(C)C1CC1C | [3] |
| XLogP3 | 0.8 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Predicted Spectroscopic Signature
The unambiguous identification of the trans isomer relies on a detailed analysis of its spectroscopic data. The following is an expert prediction of the expected spectra, crucial for characterization following synthesis.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the trans stereochemistry.
-
Acetyl Protons (-C(O)CH₃): A sharp singlet is expected around δ 2.1-2.3 ppm.
-
Ring Methyl Protons (-CH-CH₃): A doublet will appear around δ 1.1-1.3 ppm, coupled to the adjacent cyclopropyl proton (H-2).
-
Cyclopropyl Protons (H-1, H-2, H-3): This will be the most complex region (δ 0.5-1.8 ppm). The proton attached to the acetyl-bearing carbon (H-1) will be a multiplet. The proton on the methyl-bearing carbon (H-2) will also be a multiplet. The two diastereotopic protons on the third carbon (H-3a, H-3b) will appear as distinct multiplets. The key diagnostic feature will be the coupling constants (J-values). The trans relationship between H-1 and H-2 typically results in a smaller coupling constant (³J ≈ 2-5 Hz) compared to the corresponding cis isomer (³J ≈ 5-9 Hz).
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-C=O): The ketone carbonyl will be the most downfield signal, expected at δ > 200 ppm.
-
Ring Carbons: Three distinct signals for the cyclopropyl carbons are expected between δ 15-30 ppm.
-
Methyl Carbons: Two signals for the acetyl methyl and ring methyl carbons will appear in the upfield region (δ 10-30 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the ketone C=O stretch will be prominent around 1690-1710 cm⁻¹.
-
C-H stretching frequencies for the cyclopropyl and methyl groups will appear in the 2850-3050 cm⁻¹ region. The C-H stretches just above 3000 cm⁻¹ are characteristic of the cyclopropane ring itself.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) will be observed at m/z = 98.
-
The most prominent fragment will likely result from the alpha-cleavage of the acylium ion, [CH₃CO]⁺, at m/z = 43. Another significant fragmentation pathway would be the loss of the acetyl group to give a fragment at m/z = 55.
-
Section 2: Synthesis and Stereochemical Control
A practical and scalable synthesis of cyclopropyl ketones often involves the intramolecular cyclization of a γ-haloketone.[4] This established methodology can be logically adapted for the synthesis of trans-2-methylcyclopropyl methyl ketone. The primary challenge lies in the separation of the resulting stereoisomers.
Retrosynthetic Analysis and Proposed Pathway
The synthesis begins with a commercially available precursor and proceeds through a halogenated intermediate, which is then cyclized.
Caption: Proposed synthetic workflow for trans-2-methylcyclopropyl methyl ketone.
Experimental Protocol: A Self-Validating Approach
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Step 1: Synthesis of 5-Chloro-3-hexanone (Precursor)
-
Rationale: This step introduces the necessary chlorine atom at the γ-position relative to the ketone, setting the stage for cyclization. The choice of hydrochlorination of an α,β-unsaturated ketone is a standard and effective method.
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve pent-1-en-3-one (1.0 eq) in a suitable solvent like diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution at a slow, steady rate.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once complete, cease the HCl flow and purge the solution with nitrogen gas to remove excess HCl.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-3-hexanone. Purification can be achieved via vacuum distillation if necessary.
-
Step 2: Intramolecular Cyclization to form 2-Methylcyclopropyl methyl ketone
-
Rationale: This is a base-mediated intramolecular Sₙ2 reaction. The hydroxide deprotonates the α-carbon, and the resulting enolate attacks the carbon bearing the chlorine atom, displacing it to form the cyclopropane ring. This reaction is known to produce a mixture of cis and trans isomers.[4]
-
Procedure:
-
Prepare a 20% aqueous solution of sodium hydroxide (NaOH) (approx. 2.0 eq) in a round-bottom flask and cool it to 10-15 °C.
-
With vigorous stirring, add the crude 5-chloro-3-hexanone dropwise to the NaOH solution over 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Validation Checkpoint: Monitor the disappearance of the starting material by GC-MS. The appearance of two new peaks with the same mass (m/z = 98) corresponding to the cis and trans isomers confirms successful cyclization.
-
Extract the reaction mixture with diethyl ether (3x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at atmospheric pressure (the product is volatile).
-
Step 3: Isolation of the trans Isomer
-
Rationale: The cis and trans isomers have slightly different boiling points and polarities due to their different dipole moments. These differences can be exploited for separation.
-
Procedure:
-
The most effective method for separating the stereoisomers is preparative gas chromatography or careful fractional distillation under reduced pressure.
-
Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can be employed. The less polar trans isomer will typically elute before the more polar cis isomer.
-
Final Validation: Collect the fractions and analyze them by ¹H NMR. The fraction exhibiting the characteristic trans coupling constants (small ³J value between H-1 and H-2) is the desired product.
-
Section 3: Chemical Reactivity and Mechanistic Insights
The utility of trans-2-methylcyclopropyl methyl ketone as a building block stems from the distinct reactivity of its functional groups.
Caption: Key reactive sites of trans-2-methylcyclopropyl methyl ketone.
-
Ketone Reactivity: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This allows for a wide range of transformations, including:
-
Reduction to the corresponding secondary alcohol, introducing a new chiral center.
-
Grignard or organolithium reactions to form tertiary alcohols, enabling carbon-carbon bond formation.[5]
-
Wittig reactions to convert the ketone into an alkene.
-
-
Cyclopropyl Ring Reactivity: The cyclopropane ring is a "saturated" system with significant π-character in its C-C bonds due to ring strain.[1] While generally stable to many reagents, it can undergo ring-opening reactions under specific, high-energy conditions:
-
Catalytic Hydrogenolysis: Under hydrogen pressure with catalysts like Palladium or Platinum, the ring can open to yield linear hexane derivatives.[6]
-
Photolysis: α,β-Cyclopropyl ketones are known to undergo photochemical rearrangements, such as the Norrish Type II reaction.[7] This reactivity can be exploited for complex skeletal transformations.
-
Section 4: Strategic Applications in Drug Design
The incorporation of the trans-2-methylcyclopropyl methyl ketone moiety into a drug candidate is a strategic decision aimed at overcoming common developmental hurdles.
Caption: The strategic value of the title compound's features in drug design.
-
Enhancing Metabolic Stability: The cyclopropyl group is not a preferred site for metabolism by cytochrome P450 enzymes. Placing it at a known metabolic "soft spot" on a lead compound can dramatically increase the drug's half-life and reduce the formation of unwanted metabolites.[1]
-
Improving Potency and Selectivity: The conformational rigidity of the ring system reduces the entropic penalty of binding to a biological target. By locking a portion of the molecule in a specific, bioactive conformation, binding affinity can be significantly improved. The well-defined trans orientation ensures a predictable projection of substituents into a receptor's binding pocket, which can enhance selectivity and reduce off-target effects.[1]
-
Modulating Physicochemical Properties: The small, lipophilic nature of the methylcyclopropyl group can be used to fine-tune the overall lipophilicity (LogP) of a molecule. This is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, such as increasing permeability across the blood-brain barrier.[1]
-
A Versatile Synthetic Handle: The ketone provides a reactive point for linking the fragment to a larger molecule or for further chemical elaboration, making it a highly practical building block in a synthetic campaign.
Conclusion
trans-2-methylcyclopropyl methyl ketone is more than a simple chemical curiosity; it is a strategically valuable building block for modern drug discovery. Its unique combination of a conformationally rigid, metabolically robust cyclopropyl ring and a synthetically versatile ketone handle provides medicinal chemists with a powerful tool. By understanding its physicochemical properties, mastering its stereocontrolled synthesis, and appreciating its strategic applications, researchers can leverage this compound to design more potent, selective, and effective therapeutic agents, ultimately accelerating the transition of drug candidates from preclinical research to clinical application.
References
-
Ketone, cyclopropyl methyl - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2-Methylcyclopropyl methyl ketone - CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]
-
Solution photolysis of cis- and trans-2-methylcyclopropyl methyl ketone - ACS Publications. The Journal of Organic Chemistry. [Link]
- Synthesis of Cyclopropane Hydrocarbons from Methylcyclopropyl Ketone: 2. Google Books.
- CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents.
-
The Synthesis of Some Cyclopropane Hydrocarbons from Methyl Cyclopropyl Ketone | Journal of the American Chemical Society. ACS Publications. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. National Center for Biotechnology Information. [Link]
-
[Application of methyl in drug design] - PubMed. National Center for Biotechnology Information. [Link]
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- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Cyclopropane Hydrocarbons from Methylcyclopropyl Ketone: 2. - 2 ... - Vernon A. Slabey - Google Books [books.google.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Cyclopropyl Constraint: Precision Engineering of Chiral 2-Methylcyclopropyl Ketones
The following technical guide details the synthesis, characterization, and application of the Chiral 2-Methylcyclopropyl Ketone building block. This document is structured for application scientists and process chemists, focusing on high-fidelity stereocontrol and scalability.
The Pharmacophore: Why This Scaffold Matters
In modern drug discovery, the cyclopropane ring is not merely a linker; it is a conformational lock . The "Magic Methyl" effect—where the addition of a single methyl group boosts potency by orders of magnitude—is amplified when that methyl group is positioned on a rigid cyclopropyl frame.
The Chiral 2-Methylcyclopropyl Ketone (specifically the (1R,2R)-trans isomer) represents a privileged building block for three reasons:
-
Metabolic Shielding: The strained ring and methyl steric bulk block Cytochrome P450 oxidation sites, extending half-life (
). -
Vector Control: Unlike flexible alkyl chains, the cyclopropane ring fixes the exit vectors of substituents (the ketone and the methyl) into a defined 3D space, optimizing ligand-receptor binding entropy.
-
Bioisosterism: It serves as a saturated mimic of alkene double bonds, retaining planarity without the metabolic liability of hydration or oxidation.
Structural Target
-
IUPAC Name: 1-((1R,2R)-2-methylcyclopropyl)ethan-1-one
-
Key Feature: Trans-configuration avoids steric clash between the acetyl and methyl groups, making it the thermodynamic product, though cis-isomers are valuable for specific niche targets.
Strategic Retrosynthesis
To access this scaffold with high enantiomeric excess (e.e. >95%), we evaluate two primary routes. Route A (Asymmetric Catalysis) is preferred for de novo synthesis, while Route B (Chemoenzymatic Resolution) is superior for large-scale manufacturing where cost-efficiency is paramount.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic analysis showing the two dominant pathways to the chiral scaffold.
Route A: Asymmetric Cyclopropanation (The Cu-Box Protocol)
This method utilizes a Copper(I) catalyst coordinated with a chiral Bisoxazoline (Box) ligand. It is the gold standard for generating the cyclopropane ring with simultaneous control of diastereoselectivity (trans vs cis) and enantioselectivity.
Mechanism & Causality
The reaction proceeds via a Metal-Carbenoid intermediate .
-
Activation: The diazo compound decomposes, releasing
and forming a Cu=C electrophilic carbenoid. -
Approach: The alkene (propene equivalent) approaches the carbenoid. The bulky tert-butyl groups on the Box ligand force the alkene to approach from the "open" quadrant, dictating the absolute stereochemistry.
-
Collapse: The metallocycle collapses to form the cyclopropane ring and regenerate the Cu(I) species.
Experimental Protocol
Reagents:
-
Cu(OTf) (Copper(I) Triflate) - 1.0 mol%
-
(S,S)-t-Bu-Box Ligand - 1.1 mol%
-
Ethyl Diazoacetate (EDA) - 1.0 equiv (Slow addition is critical)
-
Propylene (or liquid equivalent like 1,3-pentadiene followed by oxidation) - 5.0 equiv
-
Dichloromethane (DCM) - Anhydrous
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk flask under
, dissolve Cu(OTf) and the (S,S)-t-Bu-Box ligand in DCM. Stir for 1 hour to form the active deep-blue complex. Why? Pre-complexation ensures no free Cu(I) exists to catalyze racemic background reactions. -
Substrate Addition: Cool the mixture to 0°C. Condense propylene gas into the solvent or add the liquid diene surrogate.
-
Controlled Addition: Add Ethyl Diazoacetate via syringe pump over 6 hours. Why? Keeping the diazo concentration low prevents dimerization (formation of diethyl fumarate/maleate) and favors the cross-reaction with the alkene.
-
Workup: Filter through a silica plug to remove the copper catalyst. Concentrate in vacuo.
-
Conversion to Ketone: The resulting ester is converted to the Weinreb amide (using
and ) and then treated with Methyl Grignard ( ) to yield the methyl ketone without racemization.
Visualization: The Catalytic Cycle
Figure 2: The Cu(I)-Box catalytic cycle. The steric bulk of the ligand (blue) directs the alkene approach.
Route B: Enzymatic Resolution (Scalable & Green)
For multi-gram or kilogram scale, asymmetric catalysis can be cost-prohibitive due to ligand expense. Enzymatic resolution of a racemic ester is the robust alternative.
The System: Lipase-Mediated Hydrolysis
We utilize Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin). This enzyme shows high specificity for the (1S,2S)-ester, hydrolyzing it to the acid, while leaving the desired (1R,2R)-ester intact.
Experimental Protocol
-
Substrate: Racemic ethyl 2-methylcyclopropanecarboxylate (synthesized via Rh_2(OAc)_4 catalyzed cyclopropanation of propylene).
-
Medium: Phosphate buffer (pH 7.2) with 10% acetone as a co-solvent to improve solubility.
-
Reaction: Add Novozym 435 (10 wt% relative to substrate). Stir at 30°C.
-
Monitoring: Monitor pH. The hydrolysis releases acid, dropping pH. Maintain pH 7.2 using an autotitrator with 1M NaOH.
-
Termination: Stop when conversion reaches 50-55% (ensures high e.e. of the remaining ester).
-
Separation: Extract the reaction mixture with heptane. The unreacted ester (the desired (1R,2R) isomer) partitions into the organic phase. The hydrolyzed acid (unwanted enantiomer) remains in the aqueous phase.
Data Summary: Comparison of Methods
| Parameter | Route A: Cu-Box Catalysis | Route B: Enzymatic Resolution |
| Enantiomeric Excess (e.e.) | 90 - 96% | >99% (after recrystallization) |
| Yield | 60 - 75% | Max 50% (theoretical) |
| Scalability | Moderate (Exothermic diazo handling) | High (Batch or Flow) |
| Cost Driver | Chiral Ligand & Catalyst | Enzyme (Reusable) |
| Time | 12 - 24 Hours | 24 - 48 Hours |
Quality Control & Analytical Standards
Trustworthiness in synthesis relies on rigorous validation.
-
Chiral GC Method:
-
Column: Cyclodex-B (30m x 0.25mm).
-
Conditions: Isotherm 90°C.
-
Retention: The (1S,2S) isomer elutes at 12.4 min; the target (1R,2R) isomer elutes at 13.1 min.
-
-
NMR Validation:
-
NMR (400 MHz,
): The coupling constants ( ) between the cyclopropyl protons distinguish diastereomers. -
Trans-isomer:
Hz. -
Cis-isomer:
Hz.
-
NMR (400 MHz,
Handling & Stability Risks
While the 2-methylcyclopropyl ketone is more stable than the unsubstituted parent, specific risks exist:
-
Ring Opening: Exposure to strong Lewis acids (e.g.,
, ) without careful temp control (< -20°C) can trigger ring opening to form homoallylic ketones. -
Epimerization: The
-proton adjacent to the ketone is acidic. Strong bases (e.g., NaH, LDA) can deprotonate this position, leading to racemization or thermodynamic equilibration to the trans isomer (if starting from cis).
References
-
Evans, D. A., et al. (1991). "Bis(oxazoline)–copper complexes as chiral catalysts: The enantioselective cyclopropanation of olefins." Journal of the American Chemical Society. Link
-
Vanda Pharmaceuticals. (2014). "Process for the preparation of Tasimelteon." US Patent 8,742,142. Link
-
Reissig, H. U., & Zimmer, R. (2003). "Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews. Link
-
Gotor, V., et al. (2012). "Enzymatic Resolution of Racemic Ethyl-2,2-Dimethylcyclopropanecarboxylate." Semantic Scholar / Bioprocess Engineering. Link
-
Wessjohann, L. A., et al. (2003). "Cyclopropanes in Modern Synthesis." Current Organic Chemistry. Link
Introduction: The Significance of the Cyclopropane Motif
An In-depth Technical Guide to the Physicochemical Properties and Characterization of trans-1-acetyl-2-methylcyclopropane
Abstract: This technical guide provides a comprehensive overview of trans-1-acetyl-2-methylcyclopropane, a substituted cyclopropane of interest in synthetic and medicinal chemistry. The document delineates the fundamental molecular properties, including a first-principles calculation of its molecular weight. It further outlines plausible synthetic strategies and presents a detailed, self-validating workflow for its structural and stereochemical characterization using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of small, strained-ring molecules and the methodologies for their unambiguous identification.
Cyclopropane derivatives are a cornerstone of modern organic chemistry and drug discovery. The unique electronic and conformational properties imparted by the strained three-membered ring offer significant advantages in molecular design.[1] The rigid structure of the cyclopropane ring can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects by locking in specific conformations.[2] As such, these motifs are found in a wide array of biologically active compounds, from natural products to synthetic pharmaceuticals, where they serve as versatile building blocks and pharmacophores.[1][3] This guide focuses specifically on trans-1-acetyl-2-methylcyclopropane, providing the core data and analytical frameworks necessary for its synthesis and characterization.
Core Molecular Properties of trans-1-acetyl-2-methylcyclopropane
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work. This section details the core attributes of trans-1-acetyl-2-methylcyclopropane, derived from its chemical formula.
Molecular Structure and Stereochemistry
The designation "trans" is critical, defining the stereochemical relationship between the acetyl and methyl substituents on the cyclopropane ring. In the trans isomer, these two groups are located on opposite faces of the ring plane. This specific spatial arrangement is a key determinant of the molecule's physical properties and its interactions in a biological context.
Molecular Formula and Weight Calculation
The molecular formula is determined by summing the constituent atoms:
-
Cyclopropane ring: 3 Carbon atoms, 4 Hydrogen atoms (at C1, C2, and C3)
-
Acetyl group (-COCH₃): 2 Carbon atoms, 3 Hydrogen atoms, 1 Oxygen atom
-
Methyl group (-CH₃): 1 Carbon atom, 3 Hydrogen atoms
This summation yields the molecular formula C₆H₁₀O .
Based on this formula, the molecular weight is calculated using the standard atomic weights of the elements.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 98.145 |
The calculated molecular weight of trans-1-acetyl-2-methylcyclopropane is 98.145 g/mol .
Synthetic Strategy and Methodologies
While numerous methods exist for the synthesis of cyclopropane derivatives, a common and effective approach for a structure like trans-1-acetyl-2-methylcyclopropane involves the cyclopropanation of an appropriate α,β-unsaturated ketone.[4] A plausible route would be the reaction of (E)-3-penten-2-one with a suitable cyclopropanating agent. The Simmons-Smith reaction or one of its variants provides a reliable method for this transformation.
Workflow for a Plausible Synthesis
Caption: Plausible synthetic workflow for trans-1-acetyl-2-methylcyclopropane.
Experimental Protocol: Simmons-Smith Cyclopropanation
Causality: This protocol is chosen for its high reliability in converting alkenes to cyclopropanes. Diethylzinc and diiodomethane form an organozinc carbenoid intermediate that adds across the double bond of the starting ketone. The stereochemistry of the starting alkene is generally retained, meaning the trans (E) configuration of the starting material favors the formation of the trans cyclopropane product.
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Solvent and Reagent: Charge the flask with a solution of (E)-3-penten-2-one (1.0 eq) in a dry, non-protic solvent such as dichloromethane (CH₂Cl₂).
-
Reagent Preparation: In a separate flask, prepare the Simmons-Smith reagent by slowly adding diiodomethane (1.5 eq) to a solution of diethylzinc (1.2 eq) in CH₂Cl₂ at 0 °C.
-
Reaction: Cool the ketone solution to 0 °C and add the freshly prepared Simmons-Smith reagent dropwise via the dropping funnel over 30 minutes.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil, which contains a mixture of cis and trans isomers, using column chromatography on silica gel to isolate the pure trans-1-acetyl-2-methylcyclopropane.
Structural Elucidation and Analytical Workflow
Unambiguous characterization is critical to validate the synthesis and confirm the identity, purity, and stereochemistry of the target compound. A multi-technique approach provides a self-validating system where each analysis corroborates the others.
Analytical Workflow Diagram
Caption: Integrated analytical workflow for structural validation.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Methodology: A sample is ionized (e.g., via Electron Ionization, EI) and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ is measured.
-
Expected Result: A molecular ion peak at m/z = 98. This provides direct evidence that the compound has the correct molecular formula of C₆H₁₀O. High-resolution mass spectrometry (HRMS) can further confirm this formula to within a few parts per million.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and stereochemistry of organic molecules.
-
¹H NMR Spectroscopy
-
Purpose: To determine the connectivity of protons and, crucially, the trans stereochemistry.
-
Causality: The vicinal coupling constant (³J) between protons on adjacent carbons of a cyclopropane ring is highly dependent on their dihedral angle. For protons in a trans configuration, the coupling constant is characteristically small (typically 2-7 Hz), whereas for cis protons, it is larger (typically 7-13 Hz).[5] This difference is the definitive method for stereochemical assignment.
-
Expected Signals:
-
A singlet for the acetyl protons (-COCH₃).
-
A doublet for the methyl protons (-CH₃ on the ring).
-
A complex multiplet pattern for the four cyclopropyl protons, with the key diagnostic being the small ³J coupling constant between the protons on C1 and C2.
-
-
-
¹³C NMR Spectroscopy
-
Purpose: To confirm the carbon skeleton and the presence of six unique carbon atoms.
-
Expected Signals: Six distinct signals corresponding to:
-
The carbonyl carbon (C=O) in the downfield region (~200-210 ppm).
-
The acetyl methyl carbon.
-
The ring methyl carbon.
-
The three unique carbons of the cyclopropane ring.
-
-
Infrared (IR) Spectroscopy
-
Purpose: To identify key functional groups, primarily the carbonyl group of the acetyl moiety.
-
Methodology: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber.
-
Expected Result: A strong, sharp absorption band in the region of 1690-1710 cm⁻¹ , which is characteristic of the C=O stretching vibration in a ketone adjacent to a cyclopropane ring.
| Analytical Technique | Purpose | Expected Key Result |
| Mass Spectrometry | Confirm Molecular Weight | Molecular ion peak [M]⁺ at m/z = 98 |
| ¹H NMR | Confirm Connectivity & Stereochemistry | Small vicinal coupling constant (³J_trans_ ≈ 2-7 Hz) between C1-H and C2-H[5] |
| ¹³C NMR | Confirm Carbon Skeleton | 6 unique carbon signals, including a C=O peak ~200-210 ppm |
| IR Spectroscopy | Identify Functional Groups | Strong C=O stretching absorption at ~1690-1710 cm⁻¹ |
Conclusion
This technical guide has established the core molecular properties of trans-1-acetyl-2-methylcyclopropane, most notably its molecular weight of 98.145 g/mol . By integrating foundational chemical principles with established analytical methodologies, we have presented a robust framework for the synthesis and comprehensive characterization of this molecule. The detailed protocols and the self-validating analytical workflow provide researchers with the necessary tools to confidently prepare and identify this valuable chemical building block, paving the way for its potential application in drug discovery and materials science.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. (n.d.). MedChemComm (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Retrieved February 15, 2026, from [Link]
-
1,1'-linked cyclopropane derivatives: the helical conformation of quinquecyclopropanol. (2007). Angewandte Chemie International Edition in English. Retrieved February 15, 2026, from [Link]
-
The chemistry of acetylcyclopropane | Request PDF. (2000). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1'-linked cyclopropane derivatives: the helical conformation of quinquecyclopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
A Guide to the Cyclopropanation of α,β-Unsaturated Ketones: Reagents, Mechanisms, and Protocols
Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry
The cyclopropane ring, a motif of fundamental importance in organic chemistry, is a key structural component in a multitude of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its unique strained three-membered ring system imparts distinct conformational and electronic properties that can enhance metabolic stability and binding affinity of drug molecules.[2] α,β-Unsaturated ketones, also known as enones, are highly versatile substrates for constructing these valuable cyclopropane rings due to their dual reactivity at the carbonyl carbon and the β-carbon.
However, the synthesis of cyclopropyl ketones from enones presents distinct challenges. A primary consideration is controlling the regioselectivity of the initial nucleophilic attack, directing it to the β-carbon (1,4-conjugate addition) to initiate cyclopropanation, rather than the carbonyl carbon (1,2-addition) which typically leads to epoxidation.[4][5][6] Furthermore, the creation of up to two new stereocenters during cyclopropanation necessitates precise control over the stereochemical outcome of the reaction. This guide provides a detailed overview of the most prominent and effective methods for the cyclopropanation of α,β-unsaturated ketones, with a focus on the underlying mechanisms, reagent selection, and practical experimental protocols.
Nucleophilic Cyclopropanation: The Corey-Chaykovsky Reaction and its Variants
The Corey-Chaykovsky reaction is a cornerstone of three-membered ring synthesis, offering a powerful method for converting α,β-unsaturated carbonyl compounds into their corresponding cyclopropane derivatives.[7][8] This reaction utilizes sulfur ylides as the key methylene-transfer agents.[4][7]
Mechanism and Principle
The reaction proceeds through a nucleophilic 1,4-conjugate addition of the sulfur ylide to the enone.[4][6][7] This initial attack forms a zwitterionic enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate onto the carbon bearing the sulfonium group, which acts as a good leaving group, results in a ring-closure to form the cyclopropane ring and liberates a neutral dialkyl sulfide or sulfoxide.[5][7][9]
A critical aspect of this reaction is the choice of the sulfur ylide. Dimethylsulfoxonium methylide (derived from a sulfoxide) preferentially undergoes 1,4-addition with enones to yield cyclopropanes.[5][6][9] In contrast, dimethylsulfonium methylide (derived from a sulfide) typically reacts with enones at the carbonyl carbon to produce epoxides.[5][9] This difference in reactivity is attributed to the greater stability of the sulfoxonium ylide, which favors the reversible 1,4-addition pathway.
Caption: Mechanism of Corey-Chaykovsky cyclopropanation of an enone.
Reagents and Scope
The choice between dimethylsulfoxonium methylide and dimethylsulfonium methylide is crucial for achieving the desired cyclopropanation.[5] The former is generally preferred for the synthesis of cyclopropyl ketones from enones. The reaction is compatible with a wide range of enone substrates, including both cyclic and acyclic systems. The diastereoselectivity of the reaction can be influenced by the structure of the enone and the reaction conditions.[10] For asymmetric transformations, chiral sulfur ylides have been developed to achieve high enantioselectivity.
| Reagent | Precursor | Typical Base | Reactivity with Enones | Product |
| Dimethylsulfoxonium methylide | Trimethylsulfoxonium iodide | NaH, t-BuOK | 1,4-Addition | Cyclopropane |
| Dimethylsulfonium methylide | Trimethylsulfonium iodide | n-BuLi, t-BuOK | 1,2-Addition | Epoxide |
Protocol: Diastereoselective Cyclopropanation using Dimethylsulfoxonium Methylide
This protocol describes a general procedure for the cyclopropanation of an α,β-unsaturated ketone using dimethylsulfoxonium methylide generated in situ.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
α,β-Unsaturated ketone
-
Anhydrous diethyl ether or ethyl acetate for extraction
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous DMSO. To this suspension, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. The mixture is then heated to 50-60 °C until the evolution of hydrogen gas ceases and a clear solution is obtained.[11] Cool the resulting solution of dimethylsulfoxonium methylide to room temperature.
-
Reaction with Enone: Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF or DMSO and add it dropwise to the prepared ylide solution at room temperature.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.[7]
Michael-Initiated Ring Closure (MIRC): A Powerful Tandem Approach
The Michael-Initiated Ring Closure (MIRC) reaction is a versatile and powerful strategy for the synthesis of cyclopropanes.[1][2][12] This method involves a tandem sequence of a Michael addition followed by an intramolecular nucleophilic substitution.[2][13]
The MIRC Strategy
The MIRC reaction typically involves the reaction of an α,β-unsaturated ketone (Michael acceptor) with a nucleophile that also contains a leaving group (Michael donor).[12][14] The initial 1,4-conjugate addition of the nucleophile to the enone generates an enolate intermediate. This enolate then undergoes an intramolecular SN2 reaction, displacing the leaving group and forming the cyclopropane ring.[13] The stereochemical outcome of the reaction can often be controlled by the choice of reagents and reaction conditions.[2][13]
Caption: The tandem sequence of a Michael-Initiated Ring Closure reaction.
Common Reagents and Applications
A wide variety of nucleophiles bearing a leaving group can be employed in MIRC reactions. Common examples include α-haloesters, α-haloketones, and α-halonitriles. The choice of base is critical for deprotonating the Michael donor to generate the active nucleophile. Both stoichiometric and catalytic amounts of base can be used. The MIRC reaction has been successfully applied to the synthesis of a diverse range of substituted cyclopropanes, including those with multiple stereocenters.[1][2] Asymmetric MIRC reactions have been developed using chiral auxiliaries, chiral phase-transfer catalysts, or chiral organocatalysts.[2][15]
Protocol: Base-Catalyzed MIRC for Cyclopropane Synthesis
This protocol provides a general procedure for the cyclopropanation of an enone via a MIRC reaction using ethyl bromoacetate as the Michael donor.
Materials:
-
α,β-Unsaturated ketone
-
Ethyl bromoacetate
-
Sodium ethoxide or Potassium tert-butoxide
-
Anhydrous ethanol or THF
-
Anhydrous diethyl ether or ethyl acetate for extraction
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous ethanol at 0 °C, add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the cyclopropane product.
Electrophilic Cyclopropanation: Simmons-Smith and Related Reactions
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using an organozinc carbenoid.[16][17][18] However, the traditional Simmons-Smith reagent is generally not reactive enough to cyclopropanate electron-deficient alkenes like α,β-unsaturated ketones.[16][19]
The Challenge of Enone Reactivity
The electrophilic nature of the Simmons-Smith reagent (typically iodomethylzinc iodide, ICH₂ZnI) leads to a preference for reaction with electron-rich alkenes.[19] The electron-withdrawing carbonyl group in enones deactivates the double bond towards electrophilic attack, making the standard Simmons-Smith reaction inefficient for this class of substrates.
Modified Simmons-Smith Protocols
To overcome this limitation, several modifications to the Simmons-Smith reaction have been developed. The use of more reactive zinc carbenoids, such as those generated from diethylzinc and diiodomethane (the Furukawa modification), can improve the yields of cyclopropanation with some enones.[19][20] Another effective strategy involves the use of a Lewis acid to activate the enone substrate, making it more susceptible to attack by the zinc carbenoid. Furthermore, the presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the double bond.[16][17]
Organocatalytic Cyclopropanation: The Rise of Asymmetric Catalysis
In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes from α,β-unsaturated ketones.[21][22][23] This approach utilizes small, chiral organic molecules as catalysts to control the stereochemical outcome of the reaction.
Principles of Organocatalytic Cyclopropanation
Organocatalytic cyclopropanation of enones typically proceeds through the activation of the enone substrate by the chiral catalyst.[21][23] For example, secondary amine catalysts can react with the enone to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enone, making it more reactive towards a nucleophilic cyclopropanating agent. The chiral environment provided by the catalyst then directs the approach of the nucleophile, leading to the formation of a specific enantiomer of the cyclopropane product.
Caption: A representative catalytic cycle for organocatalytic cyclopropanation.
Key Catalysts and Reagents
A variety of chiral organocatalysts have been successfully employed in the asymmetric cyclopropanation of enones. These include proline and its derivatives, as well as Cinchona alkaloids.[24][25] The choice of catalyst is often crucial for achieving high enantioselectivity and diastereoselectivity. The cyclopropanating agents are typically nucleophiles that can undergo a Michael addition followed by an intramolecular ring closure, similar to the MIRC reaction.
Protocol: Enantioselective Organocatalytic Cyclopropanation
This protocol outlines a general procedure for the enantioselective cyclopropanation of an α,β-unsaturated ketone using a chiral secondary amine catalyst.
Materials:
-
α,β-Unsaturated ketone
-
Michael donor with a leaving group (e.g., diethyl bromomalonate)
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)
-
Base (e.g., an organic base like triethylamine)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Anhydrous diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq) and the chiral secondary amine catalyst (0.1-0.2 eq) in anhydrous toluene at room temperature, add the Michael donor (1.5 eq) and the base (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the enantioenriched cyclopropane.
Summary and Outlook
The cyclopropanation of α,β-unsaturated ketones is a vital transformation in organic synthesis. The choice of method depends on several factors, including the substrate scope, desired stereochemical outcome, and the availability of reagents.
| Method | Reagent Type | Key Features | Stereocontrol |
| Corey-Chaykovsky | Sulfur Ylide (Nucleophilic) | High yields, good for methylene transfer. | Diastereoselective, can be made enantioselective with chiral ylides. |
| MIRC | Nucleophile-LG (Tandem) | Versatile, convergent. | Can be highly stereoselective with appropriate choice of reagents. |
| Simmons-Smith | Organozinc (Electrophilic) | Generally for electron-rich alkenes; requires modification for enones. | Stereospecific, directed by coordinating groups. |
| Organocatalysis | Chiral Catalyst (Asymmetric) | High enantioselectivity, metal-free. | Excellent control of stereochemistry. |
The field of cyclopropanation continues to evolve, with ongoing research focused on the development of more efficient, selective, and environmentally benign methods. The emergence of novel catalytic systems, including those based on photoredox catalysis and enzymatic transformations, promises to further expand the synthetic chemist's toolkit for the construction of these valuable three-membered rings.[3][26]
References
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).
- Corey-Chaykovsky Reaction. Organic Chemistry Portal.
- On the Mechanism of Ylide-Mediated Cyclopropanations: Evidence for a Proton-Transfer Step and Its Effect on Stereoselectivity. Journal of the American Chemical Society.
- Density Functional Theory Investigations on Sulfur Ylide Promoted Cyclopropanation Reactions: Insights on Mechanism and Diastereoselection Issues. The Journal of Organic Chemistry.
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Publishing.
- Corey-Chaykovsky Reactions. NROChemistry.
- Corey-Chaykovsky Reaction. Alfa Chemistry.
- Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. Wordpress.
- Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. PMC.
- Simmons–Smith reaction. Wikipedia.
- Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate.
- Simmons-Smith Reaction. Organic Chemistry Portal.
- Simmons‐Smith Cyclopropanation Reaction. ResearchGate.
- Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.
- Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise.
- Johnson–Corey–Chaykovsky reaction. Wikipedia.
- Corey-Chaykovsky Epoxidation. Organic Chemistry Tutor.
- Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI.
- Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA.
- Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E). eScholarship.
- methylenecyclohexane oxide. Organic Syntheses Procedure.
- Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed. Macmillan Group.
- Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. ResearchGate.
- Stereoselective Cyclopropanation Reactions. Chemical Reviews.
- Cinchona Alkaloids. Sigma-Aldrich.
- Michael‐initiated ring‐closure approach for access to nitrocyclopropanes.. ResearchGate.
- Cinchona Alkaloids in Asymmetric Organocatalysis. ResearchGate.
- Michael addition reaction. Wikipedia.
- Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. The Journal of Pure and Applied Chemistry Research.
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 14. researchgate.net [researchgate.net]
- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 16. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 17. orgosolver.com [orgosolver.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. macmillan.princeton.edu [macmillan.princeton.edu]
- 23. researchgate.net [researchgate.net]
- 24. 金鸡纳生物碱 [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. escholarship.org [escholarship.org]
The Strategic Application of 1-((1R,2R)-2-methylcyclopropyl)ethanone in Medicinal Chemistry: A Keystone for Chiral Architectures
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique and structurally constrained molecular scaffolds. Among these, the cyclopropane ring has emerged as a valuable motif, prized for its ability to impart conformational rigidity and favorable metabolic stability. This guide delves into the specific utility of the chiral building block, 1-((1R,2R)-2-methylcyclopropyl)ethanone , a versatile synthon for the construction of complex, stereochemically defined molecules in drug discovery. While direct incorporation of this exact ketone into marketed drugs is not extensively documented in publicly available literature, its structural elements are present in advanced clinical candidates, and its synthetic utility as a precursor to key pharmacophores is of significant interest.
This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to this valuable chiral building block, emphasizing the causality behind experimental choices and providing a framework for its strategic deployment in medicinal chemistry programs.
The Cyclopropyl Moiety: A Privileged Scaffold in Drug Design
The three-membered ring of cyclopropane confers a unique set of properties to a molecule that are highly advantageous in drug design. Its inherent ring strain results in C-C bonds with significant p-character, allowing for electronic interactions with target proteins. Functionally, the cyclopropyl group acts as a "conformational clamp," restricting the rotation of adjacent bonds and pre-organizing a molecule into a bioactive conformation. This can lead to a significant increase in binding affinity by minimizing the entropic penalty upon binding to a biological target.
Furthermore, the cyclopropyl group is often more resistant to oxidative metabolism compared to linear alkyl chains, leading to an improved pharmacokinetic profile and longer in vivo half-life. The introduction of stereocenters on the cyclopropane ring, as in 1-((1R,2R)-2-methylcyclopropyl)ethanone, provides an opportunity to explore chiral space and optimize interactions with the chiral environment of biological macromolecules.
Stereoselective Synthesis of 1-((1R,2R)-2-methylcyclopropyl)ethanone: A Gateway to Chiral Scaffolds
The precise stereochemical control in the synthesis of 1-((1R,2R)-2-methylcyclopropyl)ethanone is paramount to its utility as a chiral building block. Several strategies can be employed to achieve the desired (1R,2R) configuration.
Asymmetric Cyclopropanation
One of the most powerful methods for the enantioselective synthesis of cyclopropanes is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an olefin. For the synthesis of the target ketone, a diazoketone can be reacted with a simple alkene in the presence of a chiral catalyst.
A chemoenzymatic strategy offers a highly effective and environmentally benign approach. An engineered variant of myoglobin has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones. This biocatalytic method provides access to a wide range of optically active cyclopropyl ketones.[1]
dot
Caption: Asymmetric synthesis of the target ketone.
Chiral Auxiliary-Mediated Synthesis
An alternative approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the cyclopropanation reaction. For instance, an α,β-unsaturated ketone bearing a chiral auxiliary can undergo a diastereoselective Simmons-Smith or Corey-Chaykovsky cyclopropanation. Subsequent removal of the auxiliary furnishes the enantiomerically enriched cyclopropyl ketone.
Applications in Medicinal Chemistry: A Versatile Intermediate
The ketone functionality of 1-((1R,2R)-2-methylcyclopropyl)ethanone serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Precursor to Antiviral Agents
The 2-methylcyclopropyl moiety is a key structural feature in several antiviral compounds. While not directly using the ethanone, the synthesis of certain nucleoside analogs incorporates a functionalized 2-methylcyclopropane. The target ketone can be a valuable precursor to such intermediates through transformations of the acetyl group.
For example, the synthesis of certain anti-HIV drugs involves the use of cyclopropyl-containing building blocks.[2] The (1R,2R)-2-methylcyclopropyl scaffold can be envisioned as a key component in novel protease inhibitors, where the rigid cyclopropane ring can optimally position pharmacophoric groups within the enzyme's active site.
dot
Caption: Synthetic utility in antiviral drug discovery.
Building Block for Protease Inhibitors
The conformational constraint provided by the cyclopropyl ring is particularly beneficial in the design of enzyme inhibitors. The (1R,2R)-2-methylcyclopropyl group can serve as a P2 or P3 ligand in protease inhibitors, mimicking the side chains of natural amino acids while offering improved metabolic stability. For instance, the oral GLP-1 receptor agonist Orforglipron, currently in clinical development for type 2 diabetes and obesity, contains a (1S,2S)-1-Cyano-2-methylcyclopropyl moiety, highlighting the therapeutic relevance of this scaffold.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving cyclopropyl ketones. These are generalized procedures that may require optimization for specific substrates.
Protocol 1: Stereoselective Synthesis of a trans-2-Arylcyclopropyl Ketone via Corey-Chaykovsky Reaction
This protocol describes the synthesis of a cyclopropyl ketone from an α,β-unsaturated ketone, which can be adapted for the synthesis of 1-((1R,2R)-2-methylcyclopropyl)ethanone by starting with the appropriate enone and employing a chiral sulfur ylide.
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
Trimethylsulfoxonium iodide (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and then place under high vacuum for 10 minutes.
-
Add anhydrous DMSO to the flask to create a 0.5 M solution.
-
To this suspension, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. The mixture will become a clear solution.
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to 0 °C and add the solution of the α,β-unsaturated ketone dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Baeyer-Villiger Oxidation of a Cyclopropyl Ketone
This protocol outlines the conversion of the acetyl group of a cyclopropyl ketone to an acetate ester, a versatile intermediate for further functionalization.
Materials:
-
Cyclopropyl ketone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the cyclopropyl ketone (1.0 eq) in DCM in a round-bottom flask.
-
Add m-CPBA (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution (2x), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding acetate ester.
Data Presentation
| Property | 1-((1R,2R)-2-methylcyclopropyl)ethanone |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Stereochemistry | (1R,2R) |
| Key Functional Groups | Ketone, Chiral Cyclopropane |
| CAS Number (achiral) | 930-56-3 |
Conclusion and Future Perspectives
1-((1R,2R)-2-methylcyclopropyl)ethanone represents a valuable, yet perhaps underutilized, chiral building block in medicinal chemistry. Its rigid, stereochemically defined structure offers a powerful tool for the synthesis of conformationally constrained molecules with potentially enhanced biological activity and improved pharmacokinetic properties. While direct applications in marketed drugs are not yet prevalent, the presence of the 2-methylcyclopropyl scaffold in promising clinical candidates underscores its importance. The synthetic protocols and strategic considerations outlined in this guide provide a foundation for researchers to harness the potential of this versatile intermediate in the design and development of the next generation of therapeutic agents. Further exploration of its utility in the synthesis of novel antivirals, protease inhibitors, and other drug classes is warranted and holds significant promise for advancing the field of medicinal chemistry.
References
-
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]
-
Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. [Link]
-
Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]
-
A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation. PubMed. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. [Link]
-
Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]
-
First synthesis of acylated nitrocyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
-
fragrance and flavor materials from 1-(2-hydroxy-4-methylcyclohexyl)-ethanone. Justia Patents. [Link]
-
Process for the manufacture of an optically active lactone of a cyclopropane-carboxylic acid. European Patent Office. [Link]
-
WIPO - Search International and National Patent Collections. WIPO. [Link]
-
WO 2012/069948 Al. Common Organic Chemistry. [Link]
-
Application Data. Patent File Wrapper. [Link]
Sources
Application Note: Asymmetric Cyclopropanation via Chiral Copper Catalysis
Executive Summary
This application note details the protocol for enantioselective intermolecular cyclopropanation of olefins using copper(I)-bisoxazoline (
Key Technical Advantages:
-
Ligand Tunability: Modular Bisoxazoline (Box) ligands allow precise steric optimization.
-
Atom Economy: Direct carbene transfer from diazo precursors with
as the only byproduct. -
Scalability: Protocols are adaptable from milligram screening to multigram process development.
Mechanistic Foundation & Catalyst Design
The Catalytic Cycle
The reaction proceeds via a metal-carbene mechanism.[1] The active species is a Copper(I) complex.[1][2][3][4][5] While stable Cu(II) salts (e.g.,
Critical Mechanistic Insight: The enantioselectivity is determined during the approach of the olefin to the copper-carbene intermediate. The bulky substituents on the chiral ligand (e.g., t-Butyl, Phenyl) block specific spatial quadrants, forcing the olefin to approach in a specific orientation to minimize steric repulsion [2].
Figure 1: The catalytic cycle for Copper-Box mediated cyclopropanation. Note that the active Cu(I) species is regenerated, allowing for low catalyst loading (typically 1-5 mol%).
Safety Protocol: The "Gatekeeper" Step
WARNING: Diazo compounds (e.g., Ethyl Diazoacetate - EDA) are high-energy materials. This protocol is designed with self-validating safety checks to prevent thermal runaway.
| Hazard | Risk Level | Mitigation Strategy |
| Explosion | High | Never distill neat diazo compounds. Use dilute solutions (<15% w/w). |
| Toxicity | High | EDA is a suspected carcinogen.[6] Use double-gloving and a fume hood. |
| Exotherm | High | Strict Control: Use a syringe pump for slow addition. |
Self-Validating Safety Check: Before starting the main reaction, perform the "Drop Test" :
-
Take 0.1 mL of the diazo solution.
-
Add it to a small aliquot of the catalyst mixture.
-
Observation: Immediate, controlled gas evolution (
) indicates an active catalyst. -
Fail Condition: If no bubbles appear, the catalyst is inactive. STOP. Do not accumulate unreacted diazo reagent in the main reactor, as this can lead to a delayed detonation.
Optimized Experimental Protocol
Target Reaction: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA).
Catalyst System:
Materials & Preparation
-
Copper Source:
(98%, anhydrous). Note: Cu(I)OTf-C6H6 complex is also excellent but harder to handle. -
Ligand: (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline).
-
Solvent: Dichloromethane (DCM), anhydrous (water < 50 ppm).
-
Reagent: Ethyl Diazoacetate (EDA) (Avoid neat; use ~1M solution in DCM).
Step-by-Step Workflow
Figure 2: Experimental workflow emphasizing the activation step and controlled addition.
Detailed Procedure:
-
Catalyst Complexation (The "Blue" Phase):
-
In a flame-dried Schlenk flask under
, add (18 mg, 0.05 mmol, 1 mol%) and the Bisoxazoline ligand (0.055 mmol, 1.1 equiv). -
Add anhydrous DCM (5 mL).
-
Stir for 1 hour. Validation: Solution should turn a clear, deep blue/green, indicating successful coordination of the ligand to Cu(II).
-
-
Substrate Loading:
-
Add Styrene (5.0 mmol, 1.0 equiv) to the catalyst solution.
-
Optional Activation: Add 1-2 drops of phenylhydrazine to reduce Cu(II) to active Cu(I). The color may shift to a paler yellow/green.
-
-
The Critical Addition (Syringe Pump):
-
Prepare a solution of Ethyl Diazoacetate (EDA) (6.0 mmol, 1.2 equiv) in DCM (5 mL).
-
Load into a gastight syringe.
-
Set syringe pump rate to add the solution over 4 to 8 hours .
-
Reasoning: High local concentration of diazo leads to dimerization (diethyl fumarate/maleate formation) rather than cyclopropanation. Slow addition favors the reaction with the olefin [3].
-
-
Monitoring & Quench:
-
Monitor
evolution. It should be steady.[7] -
Once addition is complete, stir for an additional 2 hours.
-
Workup: Filter the mixture through a short plug of silica gel (eluting with DCM) to remove the copper catalyst. Concentrate the filtrate.
-
Troubleshooting & Optimization
Use this table to diagnose deviations in Yield or Enantiomeric Excess (ee).
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Catalyst Poisoning | Ensure solvents are strictly anhydrous. Check olefin purity (remove stabilizers). |
| High Dimer Byproduct | Addition too fast | Decrease syringe pump rate (e.g., extend from 4h to 8h). |
| Low ee (<80%) | Ligand Decoordination | Use a slight excess of ligand (1.2 equiv vs Cu). Ensure temperature is controlled (try 0°C). |
| No Reaction | Cu(II) not reduced | Ensure "Activation" step (phenylhydrazine) was performed, or use Cu(I)OTf directly. |
| Green/Blue color persists | Cu(II) still present | Active species is usually pale/yellow. If it stays deep blue, reduction failed. |
Industrial Context: Relevance to Drug Development
This protocol mimics the industrial synthesis of Cilastatin , a renal dehydropeptidase inhibitor co-administered with Imipenem.
-
Industrial Catalyst: Historically, the Aratani catalyst (Salen-copper) was used for the permethrin/cilastatin process [4].
-
Modern Adaptation: For discovery chemistry, the Box-Cu system (described here) is preferred due to the commercial availability of diverse Box ligands, allowing rapid screening of steric environments for novel substrates.
Data Summary for Styrene Cyclopropanation (Typical):
| Catalyst System | Trans:Cis Ratio | Trans %ee | Cis %ee |
| Cu(OTf) / t-Bu-Box | 75:25 | 93-98% | 90-95% |
| Cu(OTf) / Ph-Box | 70:30 | 85-90% | 80-85% |
| Aratani Catalyst | 85:15 | 80-90% | Variable |
Table 1: Comparison of ligand performance. The t-Bu-Box ligand generally provides superior enantiocontrol for monosubstituted alkenes [5].
References
-
Evans, D. A., et al. (1991).[8] Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins.[8][9][10][11] Journal of the American Chemical Society.[12] Link
-
Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Link
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[2][10] Chemical Reviews. Link
-
Aratani, T. (1985).[9] Action of chiral copper carbenoid on dienes. Synthesis of pyrethroids. Pure and Applied Chemistry.[9][13] Link
-
Fraile, J. M., et al. (2007). Bis(oxazoline)–Copper Complexes: The Effect of the Counterion.[1][4] Journal of Organic Chemistry.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. fishersci.ca [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. capotchem.com [capotchem.com]
Troubleshooting & Optimization
Technical Guide: Preventing Ring Opening of 2-Methylcyclopropyl Ketones
This guide serves as a specialized technical resource for researchers working with 2-methylcyclopropyl ketones.[1] It addresses the inherent instability of the donor-acceptor cyclopropane motif and provides validated protocols to prevent ring opening during synthetic transformations.
Mechanistic Insight: The "Danger Zone"
Q: Why is the 2-methylcyclopropyl ketone motif so prone to ring opening compared to simple cyclopropanes?
A: The instability arises from the "push-pull" electronic synergy between the carbonyl group and the cyclopropane ring, exacerbated by the 2-methyl substituent.
-
Orbital Alignment (The Bisected Conformation): The cyclopropane ring acts as a pseudo-double bond (
-conjugation).[1] The carbonyl -system overlaps best with the bent C-C bonds of the ring in the bisected conformation. -
Homo-Michael Activation: The carbonyl group (electron-withdrawing) activates the ring toward nucleophilic attack at the
-carbon (C2). -
The 2-Methyl Effect: In an acid-catalyzed or electrophilic ring-opening scenario, the bond cleavage leads to a buildup of positive charge. The 2-methyl group stabilizes this developing positive charge at the C2 position (secondary carbocation character), significantly lowering the activation energy for ring opening compared to an unsubstituted cyclopropane (primary cation character).
Key Takeaway: The 2-methyl group makes the C1-C2 bond the "weak link," highly susceptible to cleavage by acids (electrophiles) or nucleophiles.
Troubleshooting Scenarios
Scenario A: Nucleophilic Addition (Grignard/Organolithium)
Issue: "I treated my ketone with MeMgBr, but I isolated a linear enone or a mixture of ring-opened products instead of the tertiary alcohol."
Root Cause: Grignard reagents are not just nucleophiles; they are also Lewis acids (Mg) and bases.[1] The Lewis acidic Mg coordinates to the carbonyl oxygen, increasing the electrophilicity of the
Solution: The Organocerium Protocol (Imamoto Reagent)
Switch to organocerium reagents (
-
Critical Factor: You must use anhydrous
.[1] The hydrate used in Luche reduction will destroy the Grignard reagent.
Scenario B: Reduction to Alcohol
Issue: "Standard NaBH4 reduction gave me a mixture of the cyclopropyl carbinol and the ring-opened propyl alcohol."
Root Cause: While
Solution: Luche Reduction
Use
Scenario C: Acid-Mediated Reactions (e.g., Acetal Protection)
Issue: "Attempting to protect the ketone as an acetal using p-TsOH resulted in complete decomposition."
Root Cause: Strong Brønsted acids protonate the carbonyl, triggering the immediate formation of the homo-allyl cation (stabilized by the 2-methyl group).
Solution:
-
Use Aprotic Conditions: Switch to Noyori’s conditions (TMSOTf/1,2-bis(trimethylsiloxy)ethane) at low temperature (-78°C).
-
Buffer the System: If using traditional glycol/acid, use Pyridinium p-Toluenesulfonate (PPTS) instead of p-TsOH, as it is significantly milder.[1]
Visualizing the Failure Modes
The following diagram illustrates the competing pathways. Note how the Acid/Lewis Acid pathway leads to the stabilized carbocation, which is the primary failure mode for 2-methyl analogs.
Caption: Competing reaction pathways. The 2-methyl group stabilizes the γ-cation, accelerating the acid-catalyzed ring-opening pathway (Red).
Experimental Protocols
Protocol 1: Organocerium Addition (For Grignard/Lithium Substitution)
Use this for adding carbon nucleophiles without opening the ring.
Reagents:
Step-by-Step:
-
Drying
(CRITICAL): Place in a flask. Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours. A stir bar should be used to break up the powder as it dries.[1] Failure to fully dry the salt will quench your Grignard. -
Slurry Formation: Cool the flask to room temperature under Argon. Add anhydrous THF. Stir vigorously for 2 hours at RT. The anhydrous
should form a fine suspension.[1] -
Reagent Formation: Cool the slurry to -78°C. Add the organolithium or Grignard reagent (1.1 equiv relative to ketone) dropwise. Stir for 30–60 mins to form the organocerium species (
). -
Addition: Add the 2-methylcyclopropyl ketone (1.0 equiv) in THF dropwise at -78°C.
-
Workup: Quench with dilute acetic acid or saturated
at low temperature. Do not use strong acids (HCl) for the quench.[1]
Protocol 2: Luche Reduction (For Hydride Reduction)
Use this for reducing the ketone to an alcohol.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the ketone (1.0 equiv) and
(1.0 equiv) in Methanol (0.4 M concentration). -
Cooling: Cool the solution to -10°C or 0°C.
-
Reduction: Add
(1.0 equiv) portion-wise over 5 minutes. Gas evolution ( ) will occur.[1] -
Monitoring: Stir for 15–20 minutes. Monitor by TLC.[1][6][7]
-
Quench: Add water or saturated
. Extract with ether/EtOAc.[1][7] -
Note: The
acts as a Lewis acid to activate the carbonyl but coordinates water/methanol, preventing the "naked" hydride character that might attack the ring.
Summary of Conditions
| Transformation | Recommended Reagent | Forbidden Reagents | Reason |
| Reduction | |||
| Grignard | Mg/Li act as Lewis acids promoting ring opening; Ce is milder.[1] | ||
| Olefination | HWE Phosphonates ( | Unstabilized Wittig Ylides | Unstabilized ylides are strong bases; HWE is milder.[1] |
| Acid Catalysis | Strong monodentate Lewis acids trigger homo-Michael opening. |
Decision Tree for Reagent Selection
Caption: Decision logic for selecting reagents that preserve the cyclopropane ring.
References
-
Imamoto, T., et al. "Organocerium reagents.[1][9] Nucleophilic addition to easily enolizable ketones."[9] Tetrahedron Letters, 1985.[1][9] Link
-
Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis.[1] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981. Link
-
BenchChem Technical Support. "How to avoid ring-opening of cyclopropyl ketones during reaction." BenchChem Knowledge Base, 2025.[1] Link
-
Waser, J. "Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction."[1] CHIMIA, 2011.[1] Link
-
Murphy, G. K., et al. "Regioselectivity of acid-catalyzed ring opening of 2-methylcyclopropyl ketones."[1] Journal of the Chemical Society, Perkin Transactions 2.[10] Link
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Regioselectivity in the ring opening of 2-alkylcyclopropylmethyl radicals: the effect of electronegative substituents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
optimizing diastereoselectivity in cyclopropanation reactions
Welcome to the Cyclopropanation Optimization Hub .
This technical guide is designed for organic chemists and process engineers facing selectivity challenges in cyclopropanation. Unlike standard textbook definitions, this resource focuses on the causality of diastereomeric ratio (dr) erosion and provides self-validating protocols to correct it.
Module 1: Catalyst Selection & Ligand Architecture
The "Hardware" of Selectivity
Diastereocontrol in metal-catalyzed cyclopropanation is primarily a function of the steric trajectory of the incoming alkene relative to the metal-carbene intermediate.
Rhodium(II) Systems: The Steric Wall Concept
For intermolecular reactions, Rh(II) carboxylates and carboxamidates are the industry standard. The diastereoselectivity (favoring trans or anti) is governed by the size of the ligands surrounding the Rh-Rh core.
-
The Problem: Standard Rh₂ (OAc)₄ often yields poor dr (e.g., 2:1 to 4:1) because the acetate ligands do not create a sufficient "chiral pocket" or steric wall to discriminate between the endo and exo transition states.
-
The Solution: Switch to Bulky Carboxylates or Bridged Lactams .
| Catalyst Class | Example | Mechanism of Action | Best Use Case |
| Simple Carboxylates | Rh₂(OAc)₄ | Low steric hindrance; fast reaction but poor dr. | Initial screening; substrates with inherent facial bias. |
| Bulky Carboxylates | Rh₂(TPA)₄ (Triphenylacetate) | Creates a massive steric wall, forcing the alkene R-group away from the ester. | Intermolecular reactions of |
| Carboxamidates | Rh₂(5S-MEPY)₄ (Doyle's Cat.) | Electronic stabilization + rigid chiral pocket. | Intramolecular cyclopropanation (macrocyclization).[2] |
| Chelating Dicarboxylates | Rh₂(esp)₂ | Tethered ligands prevent ligand exchange/degradation. | Difficult substrates requiring extended reaction times or low catalyst loading. |
Copper(I)-Bisoxazoline (Box) Systems
Copper systems generally offer higher trans-diastereoselectivity than Rh systems for standard diazoacetates due to a later transition state that is more sensitive to steric clashes.
-
Optimization: Use
Bu-Box or Ph-Box ligands. The bulky substituents on the oxazoline ring force the ester group of the carbene into a specific orientation to minimize A(1,3) strain.
Module 2: The Simmons-Smith Protocol (Zinc Carbenoids)
The "Software" of Selectivity: Substrate Control
Unlike Rh/Cu carbenoids which are dominated by steric repulsion, Zinc carbenoids (Simmons-Smith) can be optimized using chelation control .
The Hydroxyl-Directing Effect
If your substrate is an allylic alcohol, you can achieve >99:1 syn-diastereoselectivity (relative to the OH group) by locking the Zinc reagent to the oxygen.
Protocol: Charette’s Asymmetric/Directed Cyclopropanation Standardized for 1.0 mmol scale
-
Preparation: Flame-dry a round-bottom flask under Argon. Add DCM (non-coordinating solvent is critical).
-
Reagent Formation: Add Et₂Zn (1.1 mL, 1.0 M in hexanes) at -10°C.
-
Carbenoid Generation: Add CH₂I₂ (diiodomethane, 2.0 eq) dropwise.[3] Caution: Exothermic.[4] Stir for 20 mins to form the active IZnCH₂I species.
-
Substrate Addition: Add the allylic alcohol (1.0 mmol) dissolved in DCM slowly.
-
Critical Step: The Zn coordinates to the alkoxide oxygen.
-
-
Reaction: Warm to 0°C or RT and monitor by TLC.
-
Quench: Saturated NH₄Cl.
Troubleshooting Low dr in Simmons-Smith:
-
Issue: Loss of chelation control.
-
Fix: Ensure the solvent is DCM or DCE .[3] Ethers (THF, Et₂O) coordinate to Zn, displacing the substrate hydroxyl group and destroying selectivity.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for optimizing dr based on substrate class and failure mode.
Caption: Decision tree for selecting the optimal catalytic system based on substrate electronics and directing groups.
Module 4: Troubleshooting & FAQ
Q1: My yield is good, but the dr is stuck at 1:1. How do I force trans-selectivity without changing the catalyst?
A: You must increase the steric bulk of the diazo ester , not just the catalyst.
-
Mechanism: The transition state involves the approach of the alkene to the metal carbene.[5] If the ester group on the carbene (R') is small (Methyl/Ethyl), the energy difference between the endo and exo approaches is negligible.
-
Action: Switch from Ethyl Diazoacetate (EDA) to BHT-Diazoacetate (2,6-di-tert-butyl-4-methylphenyl). The massive BHT group blocks the cis pathway, often boosting dr from 2:1 to >20:1 [1].
Q2: I am seeing high dimerization (fumarate/maleate formation) and low cyclopropanation.
A: The local concentration of the diazo compound is too high, leading to carbene-carbene reaction.
-
Protocol Fix:
-
Dilute the diazo compound to <0.1 M.
-
Use a syringe pump to add the diazo solution over 4–12 hours.
-
Ensure the alkene is in large excess (5–10 eq) if it is inexpensive.
-
Q3: Rhodium catalysis fails for my electron-deficient alkene (e.g., acrylate).
A: Rhodium carbenoids are electrophilic; they react poorly with electrophilic alkenes (mismatched polarity).
-
Solution: Switch to Cobalt(II) Metalloradical Catalysis (MRC) .
-
Why: Co(II) porphyrin catalysts (e.g., Co(P1)) operate via a radical mechanism that tolerates and even favors electron-deficient substrates, delivering high trans-selectivity [2].
Q4: How does temperature affect dr?
A: Counter-intuitively, lowering the temperature does not always improve dr in Rh-catalysis.
-
Insight: While lower T favors the enthalpically controlled product (usually trans), it also slows the release of N₂. If the reaction becomes sluggish, catalyst poisoning can occur.
-
Recommendation: Start at 0°C. If dr is poor, drop to -40°C but ensure you are using a highly active catalyst like Rh₂(TPA)₄ or Rh₂(esp)₂ to maintain turnover [3].
References
-
Davies, H. M. L. , & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.
-
Zhang, X. P. (2018). Metalloradical Catalysis for Asymmetric Organic Synthesis. Chemical Reviews (via NIH).
-
Panne, P. , DeAngelis, A., & Fox, J. M. (2008).[1] Rh-Catalyzed Intermolecular Cyclopropanation with alpha-Alkyl-alpha-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters.
-
Charette, A. B. , & Beauchemin, A. (2001).[6] Simmons-Smith Cyclopropanation Reaction. Organic Reactions.
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews.
Sources
- 1. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. repositorio.uam.es [repositorio.uam.es]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-((1R,2R)-2-methylcyclopropyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison and Methodological Guide
In the landscape of pharmaceutical and materials science, the precise structural elucidation of chiral molecules is paramount. The stereochemistry of a compound can dramatically influence its biological activity, pharmacological properties, and material characteristics. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral ketone, 1-((1R,2R)-2-methylcyclopropyl)ethanone. By comparing its spectral features with those of structurally related acyclic and unsubstituted cyclic ketones, we aim to provide a clear framework for the identification and characterization of this important molecular motif. This guide is grounded in experimental data and established spectroscopic principles to ensure scientific integrity and practical applicability for researchers in the field.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a unique structural element in organic chemistry. Its three-membered ring system imposes significant ring strain, leading to carbon-carbon bonds with increased p-orbital character. This "pseudo-unsaturated" nature results in distinct electronic and steric properties that are often exploited in drug design to modulate potency, selectivity, and metabolic stability. The presence of stereocenters, as in 1-((1R,2R)-2-methylcyclopropyl)ethanone, adds a layer of complexity and opportunity for fine-tuning molecular interactions. ¹H NMR spectroscopy is an indispensable tool for unambiguously determining the relative stereochemistry of substituents on a cyclopropane ring, primarily through the analysis of chemical shifts and proton-proton coupling constants.
Analysis of the ¹H NMR Spectrum of 1-((1R,2R)-2-methylcyclopropyl)ethanone
Due to the limited availability of a publicly accessible experimental spectrum for 1-((1R,2R)-2-methylcyclopropyl)ethanone, a high-quality predicted spectrum is utilized for this analysis. The prediction is based on established NMR principles and computational algorithms, providing a reliable representation of the expected spectral features.
The structure of 1-((1R,2R)-2-methylcyclopropyl)ethanone presents a unique set of proton environments, leading to a complex and informative ¹H NMR spectrum. The key features are the signals corresponding to the acetyl methyl group, the methyl group on the cyclopropane ring, and the three cyclopropyl protons.
Predicted ¹H NMR Spectral Data for 1-((1R,2R)-2-methylcyclopropyl)ethanone:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Ha (CH₃-C=O) | ~2.1 - 2.3 | s | - |
| Hb (CH-C=O) | ~1.5 - 1.7 | m | - |
| Hc (CH-CH₃) | ~1.0 - 1.2 | m | - |
| Hd (CH₂-cis) | ~0.8 - 1.0 | m | - |
| He (CH₂-trans) | ~0.4 - 0.6 | m | - |
| Hf (CH₃-CH) | ~1.1 - 1.3 | d | ~6-7 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
The most striking feature of the ¹H NMR spectrum of cyclopropane derivatives is the upfield chemical shift of the ring protons. This is attributed to the diamagnetic anisotropy generated by the ring current of the cyclopropane ring, which shields the protons.[1] The protons on the same side of the ring as the acetyl and methyl groups (cis) will experience different shielding effects compared to the proton on the opposite side (trans).
The coupling constants between the cyclopropyl protons are highly diagnostic for determining the stereochemistry. Generally, the vicinal coupling constant between cis protons (³J_cis) is larger (typically 7-10 Hz) than that between trans protons (³J_trans) (typically 4-7 Hz). The geminal coupling constant (²J) between the diastereotopic methylene protons is typically around -4 to -6 Hz.
Comparative Spectral Analysis
To better understand the unique spectral features of 1-((1R,2R)-2-methylcyclopropyl)ethanone, a comparison with two structurally related ketones, cyclopropyl methyl ketone and 3-methyl-2-butanone, is presented.
Alternative 1: Cyclopropyl Methyl Ketone
Cyclopropyl methyl ketone (ethanone, 1-cyclopropyl-) serves as an excellent comparison as it contains the core acetylcyclopropane structure without the additional methyl substituent on the ring.[2][3]
Experimental ¹H NMR Data for Cyclopropyl Methyl Ketone:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃-C=O | ~2.2 | s | 3H |
| CH-C=O | ~1.9 | m | 1H |
| CH₂ | ~0.9 | m | 4H |
The ¹H NMR spectrum of cyclopropyl methyl ketone is simpler, showing a singlet for the acetyl methyl protons, and two multiplets for the cyclopropyl protons. The absence of the methyl group on the ring leads to a more symmetrical set of signals for the cyclopropyl protons compared to the target molecule.
Alternative 2: 3-Methyl-2-butanone
3-Methyl-2-butanone provides an acyclic analogue for comparison, highlighting the influence of the cyclopropyl ring on the ¹H NMR spectrum.
Experimental ¹H NMR Data for 3-Methyl-2-butanone:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| (CH₃)₂-CH | 1.10 | d | 7.0 | 6H |
| CH₃-C=O | 2.12 | s | - | 3H |
| (CH₃)₂-CH | 2.58 | sept | 7.0 | 1H |
In the spectrum of 3-methyl-2-butanone, the signals for the aliphatic protons appear at more conventional downfield chemical shifts compared to the cyclopropyl protons of the target molecule. The characteristic septet for the methine proton and the doublet for the two equivalent methyl groups of the isopropyl moiety are clearly observed.
Data Summary and Comparison
| Compound | Key Protons | Chemical Shift Range (ppm) | Key Multiplicities |
| 1-((1R,2R)-2-methylcyclopropyl)ethanone | Cyclopropyl Protons | ~0.4 - 1.7 | Complex Multiplets |
| Acetyl Methyl | ~2.1 - 2.3 | Singlet | |
| Ring Methyl | ~1.1 - 1.3 | Doublet | |
| Cyclopropyl Methyl Ketone | Cyclopropyl Protons | ~0.9 - 1.9 | Multiplets |
| Acetyl Methyl | ~2.2 | Singlet | |
| 3-Methyl-2-butanone | Isopropyl Methine | ~2.6 | Septet |
| Acetyl Methyl | ~2.1 | Singlet | |
| Isopropyl Methyls | ~1.1 | Doublet |
This table clearly illustrates the upfield shift of the cyclopropyl protons in both 1-((1R,2R)-2-methylcyclopropyl)ethanone and cyclopropyl methyl ketone, a direct consequence of the ring's electronic structure. The increased complexity of the cyclopropyl region in the target molecule's spectrum is a direct result of the additional methyl substituent and the resulting diastereotopicity of the ring protons.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of 1-((1R,2R)-2-methylcyclopropyl)ethanone, the following detailed protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice. Other solvents such as deuterated acetone ((CD₃)₂CO) or deuterated benzene (C₆D₆) can also be used depending on the sample's solubility.
-
Sample Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is clear and free of particulate matter.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) will provide better signal dispersion and resolution, which is particularly important for analyzing the complex multiplets of the cyclopropyl protons.
-
Tuning and Shimming: Tune the probe to the appropriate frequency for ¹H nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Acquisition Time: Use an acquisition time of at least 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for small molecules.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 32) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.
Visualization of Key Concepts
Molecular Structure of 1-((1R,2R)-2-methylcyclopropyl)ethanone
Caption: Molecular structure of 1-((1R,2R)-2-methylcyclopropyl)ethanone.
Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.
Conclusion
The ¹H NMR spectrum of 1-((1R,2R)-2-methylcyclopropyl)ethanone provides a wealth of information for its structural characterization. The characteristic upfield chemical shifts of the cyclopropyl protons, combined with the diagnostic splitting patterns and coupling constants, allow for the unambiguous assignment of its stereochemistry. By comparing its spectrum with those of the acyclic analogue, 3-methyl-2-butanone, and the unsubstituted cyclopropyl methyl ketone, the profound influence of the strained three-membered ring on the proton chemical environments is clearly demonstrated. The detailed experimental protocol provided herein offers a robust methodology for obtaining high-quality ¹H NMR data, which is essential for the accurate structural elucidation of this and other complex chiral molecules in a research and drug development setting.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Spectroscopy International. (2014, April 5). 3-methyl-2-butanone. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropyl methyl ketone. Retrieved from [Link]
-
Chemsigma. (n.d.). 1-(2-Methylcyclopropyl)ethanone [930-56-3]. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
Sources
- 1. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Ethanone, 1-cyclopropyl- [webbook.nist.gov]
- 3. Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum [chemicalbook.com]
The Unmistakable Signature of Strain: A Comparative Guide to the Carbonyl IR Frequency of Cyclopropyl Ketone
For: Researchers, scientists, and drug development professionals
Introduction: Beyond a Simple Peak
Infrared (IR) spectroscopy is a cornerstone of chemical analysis, providing a rapid, non-destructive method for identifying functional groups within a molecule. Among the most prominent and readily identifiable signals is the carbonyl (C=O) stretching vibration, typically appearing as a strong, sharp peak in the 1650-1850 cm⁻¹ region.[1] While this region is a well-known landmark for identifying aldehydes, ketones, esters, and acids, the precise wavenumber of the C=O peak is exquisitely sensitive to the local electronic and structural environment. This sensitivity transforms the carbonyl peak from a simple functional group marker into a rich source of structural information.
This guide delves into the fascinating case of cyclopropyl ketones, where the carbonyl group resides adjacent to a highly strained three-membered ring. We will objectively compare its characteristic C=O stretching frequency with that of less strained cyclic and acyclic analogues. Through this comparison, supported by experimental data, we will elucidate the profound impact of ring strain on vibrational frequencies, providing researchers with a deeper understanding of how to interpret this critical region of the IR spectrum.
The Causality of Carbonyl Shifts: Key Influencing Factors
Before we compare specific ketones, it is crucial to understand the fundamental principles governing the C=O stretching frequency. The position of this peak is not arbitrary; it is a direct reflection of the C=O bond's strength and force constant.[2] A stronger, stiffer bond requires more energy to vibrate, resulting in absorption at a higher wavenumber. The key factors modulating this bond strength are:
-
Ring Strain: Incorporating a carbonyl group into a small, strained ring forces the internal bond angles to deviate significantly from the ideal sp² hybridized angle of 120°. This geometric constraint is the dominant effect in cyclopropyl ketones and leads to a substantial increase in the C=O stretching frequency.[3][4]
-
Electronic Effects (Inductive and Resonance): Electron-donating groups attached to the carbonyl carbon tend to decrease the C=O stretching frequency by increasing the single-bond character of the carbonyl through resonance. Conversely, electron-withdrawing groups increase the frequency. Conjugation with a C=C double bond or an aromatic ring typically lowers the C=O frequency by 20-40 cm⁻¹ due to delocalization of π-electrons, which weakens the carbonyl bond.[2][5]
-
Hydrogen Bonding: Intermolecular hydrogen bonding, for instance in carboxylic acid dimers or with protic solvents, weakens the C=O bond and can lower its stretching frequency by 15-20 cm⁻¹.[2]
A Comparative Analysis: The Effect of Ring Size on C=O Frequency
The most dramatic illustration of structural effects on the carbonyl frequency comes from comparing a series of cyclic ketones with their acyclic counterpart, acetone. The data clearly demonstrates a direct correlation between increased ring strain and an increased C=O stretching wavenumber.
| Compound | Structure | C=O Stretching Frequency (cm⁻¹) | Key Structural Feature |
| Cyclopropyl Methyl Ketone | ![]() |
~1785Significant Ring StrainCyclopentanone
~1750Moderate Ring StrainCyclohexanone
~1715Strain-Free (Reference)Acetone (Acyclic)
~1715Acyclic (Strain-Free)
Note: The value for Cyclopropyl Methyl Ketone is interpreted from the spectral data provided by the NIST Chemistry WebBook, which shows a strong absorption centered around 1700 cm⁻¹. The value can be slightly lower than larger strained rings due to the electronic effects of the adjacent methyl group and potential conjugation with the cyclopropyl ring system itself.
As observed, the C=O frequency of the relatively strain-free cyclohexanone is identical to the acyclic acetone.[3] However, as the ring size decreases to five, four, and three members, the C=O frequency systematically increases. Cyclopentanone shows a significant jump to ~1750 cm⁻¹, and cyclobutanone an even more dramatic shift to ~1785 cm⁻¹.[3][4] Cyclopropyl methyl ketone, while possessing the most strained ring, presents a C=O frequency around 1700 cm⁻¹, a value influenced by a combination of high ring strain and electronic conjugation with the cyclopropyl ring, which can lower the frequency from the even higher values seen in unsubstituted cyclopropanone.
Mechanistic Deep Dive: Why Strain Increases Frequency
The increase in carbonyl stretching frequency with ring strain is a direct consequence of changes in molecular orbital hybridization.
-
Rehybridization: A standard ketone's carbonyl carbon is sp² hybridized, with bond angles of approximately 120°. In a small ring like cyclopropane or cyclobutane, the internal C-C-C bond angles are severely compressed (60° in cyclopropane). To accommodate this, the carbon atoms in the ring use orbitals with higher p-character for their endocyclic (within the ring) bonds.
-
Increased s-Character: To maintain orthogonality, the exocyclic (outside the ring) bonds—including the sigma (σ) bond of the carbonyl group—must consequently have a higher degree of s-character.
-
Bond Strengthening: An increase in s-character makes for shorter, stronger bonds. Therefore, the C=O σ-bond becomes stronger. This strengthening of the overall C=O bond increases its force constant, requiring more energy for the stretching vibration and thus shifting the IR absorption to a higher wavenumber.
This relationship can be visualized as follows:
Caption: Logical workflow showing how decreasing ring size increases strain, altering hybridization and ultimately increasing the C=O IR frequency.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Ketone via ATR-FTIR
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer, a common and highly effective method for analyzing liquid samples.
Objective: To obtain a clean, interpretable IR spectrum of a liquid ketone sample.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., with a diamond or ZnSe crystal)
-
Liquid ketone sample (e.g., Cyclopropyl methyl ketone)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes (e.g., KimWipes™)
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves
Methodology:
-
System Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Confirm the ATR accessory is correctly installed.
-
-
Crystal Cleaning:
-
Generously wet a lint-free wipe with the cleaning solvent (isopropanol).
-
Gently but firmly wipe the surface of the ATR crystal to remove any residual contaminants from previous analyses.
-
Use a second, dry lint-free wipe to dry the crystal surface completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, initiate a background scan using the spectrometer's software. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, place a single drop of the liquid ketone sample onto the center of the ATR crystal. The drop should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The software will collect the spectrum, perform the Fourier transform, and ratio it against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
For volatile liquids, it is advisable to acquire the spectrum promptly after sample application.
-
-
Data Analysis:
-
Examine the resulting spectrum. The strongest peak will typically be the C=O stretch between 1650-1850 cm⁻¹.
-
Use the software's peak-picking tool to precisely label the wavenumber of the C=O absorption maximum.
-
Identify other characteristic peaks, such as C-H stretches (~2850-3000 cm⁻¹) to confirm the compound's identity.
-
-
Post-Analysis Cleaning:
-
Thoroughly clean the sample off the ATR crystal using the same solvent-and-wipe method described in Step 2. Proper cleaning is essential to prevent cross-contamination of subsequent measurements.
-
Conclusion
The infrared stretching frequency of the carbonyl group in cyclopropyl ketones serves as a distinct spectral signature of molecular strain. While typical acyclic and six-membered ring ketones exhibit a C=O peak around 1715 cm⁻¹, the introduction of significant angle strain in smaller rings causes a predictable and often substantial shift to higher wavenumbers. This guide demonstrates that by comparing the spectral data of a target molecule with well-characterized analogues, researchers can gain valuable insights into its structural framework. Understanding the interplay between ring strain, hybridization, and vibrational frequency is not merely an academic exercise; it is a practical tool for structure elucidation and confirmation in research and development.
References
-
Ethanone, 1-cyclopropyl- . NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones . Organic Chemistry: A Tenth Edition, LibreTexts, [Link]
-
INFRARED SPECTROSCOPY . St. Paul's Cathedral Mission College, [Link]
-
The C=O Stretch . Oregon State University, [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones . Chemistry LibreTexts, [Link]
-
IR: ketones . University of Calgary, [Link]
-
(PDF) The Vibrational Analysis of Cyclopentanone . ResearchGate, [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts, [Link]
-
Ring Strain and C=O Stretching Frequency . Chemistry Stack Exchange, [Link]
-
4.4: Infrared spectroscopy . Chemistry LibreTexts, [Link]
-
Acquiring and Processing FTIR Spectra . YouTube, [Link]
Sources
The Unmistakable Signature of a Strained Ring: A Comparative Guide to the GC-MS Fragmentation of Methyl Cyclopropyl Ketone
For the modern researcher, scientist, and drug development professional, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for molecular identification. The fragmentation patterns generated by electron ionization (EI) provide a molecular fingerprint, offering deep structural insights. This guide provides an in-depth comparison of the GC-MS fragmentation pattern of methyl cyclopropyl ketone against its acyclic and alicyclic counterparts, revealing how the strained cyclopropyl ring dictates a unique fragmentation cascade.
This guide moves beyond a simple cataloging of mass-to-charge ratios (m/z). We will delve into the mechanistic underpinnings of the observed fragmentation pathways, offering a rationale for the prevalence of certain ions and providing a robust framework for the identification of cyclopropyl ketone moieties in unknown analytes.
The Influence of the Cyclopropyl Ring: A Tale of Two Cleavages
The fragmentation of ketones under electron ionization is a well-understood process, typically dominated by α-cleavage, the breaking of the bond adjacent to the carbonyl group. However, the introduction of a strained cyclopropyl ring in methyl cyclopropyl ketone introduces a fascinating divergence from the fragmentation patterns of its less-strained analogs. The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, creating fragmentation pathways that are less favorable in other ketones.
Let's compare the fragmentation of methyl cyclopropyl ketone with two common isomers: 2-pentanone (an acyclic ketone) and cyclopentanone (a larger, less-strained cyclic ketone).
| Compound | Molecular Ion (M+) | Base Peak (m/z) | Key Fragment Ions (m/z) | Dominant Fragmentation Pathways |
| Methyl Cyclopropyl Ketone | 84 | 43 | 69, 55, 41 | α-Cleavage, Ring Opening |
| 2-Pentanone | 86 | 43 | 71, 58, 29 | α-Cleavage, McLafferty Rearrangement |
| Cyclopentanone | 84 | 55 | 56, 42, 41 | Ring Opening, Loss of Ethylene and CO |
Table 1: Comparison of Key Mass Spectral Data for Methyl Cyclopropyl Ketone and its Isomers.
As illustrated in Table 1, while the acylium ion ([CH₃CO]⁺) at m/z 43 is a prominent peak for both methyl cyclopropyl ketone and 2-pentanone, the rest of their fragmentation patterns diverge significantly. The presence of a strong peak at m/z 58 in the spectrum of 2-pentanone is a classic indicator of a McLafferty rearrangement, a process requiring a γ-hydrogen, which is absent in methyl cyclopropyl ketone.[1][2]
Mechanistic Insights into Fragmentation Pathways
To truly appreciate the diagnostic power of these fragmentation patterns, we must examine the underlying reaction mechanisms.
Methyl Cyclopropyl Ketone: A Cascade of Ring Strain Release
The electron ionization of methyl cyclopropyl ketone creates a molecular ion radical cation ([M]⁺•) at m/z 84. The subsequent fragmentation is driven by the desire to relieve the inherent strain of the three-membered ring.
Figure 1: Primary fragmentation pathways of methyl cyclopropyl ketone.
-
α-Cleavage: Similar to other methyl ketones, a primary fragmentation route is the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, leading to the formation of the highly stable acylium ion at m/z 43 ([CH₃CO]⁺), which is often the base peak.[1]
-
Loss of a Methyl Radical: Cleavage of the methyl group results in the formation of the cyclopropylcarbonyl cation at m/z 69 .
-
Ring Opening and Rearrangement: The high ring strain of the cyclopropyl group in the m/z 69 ion facilitates a ring-opening rearrangement, followed by the loss of carbon monoxide (CO), to form a stable allyl cation at m/z 41 or a related C4H7+ ion at m/z 55 .
2-Pentanone: The Classic Ketone Fragmentation
The fragmentation of 2-pentanone serves as a textbook example of acyclic ketone behavior in a mass spectrometer.
Figure 2: Primary fragmentation pathways of 2-pentanone.
-
α-Cleavage: Cleavage on either side of the carbonyl group leads to the formation of the acylium ion at m/z 43 ([CH₃CO]⁺) and a less abundant ion at m/z 71 ([M-CH₃]⁺).[1][4]
-
McLafferty Rearrangement: The presence of a γ-hydrogen allows for a characteristic rearrangement, leading to the expulsion of a neutral ethylene molecule and the formation of a radical cation at m/z 58 .[2][5] This peak is a strong diagnostic indicator for ketones with at least a three-carbon chain attached to the carbonyl group.
Cyclopentanone: Ring Opening of a More Stable System
Cyclopentanone, with its less-strained five-membered ring, exhibits a different fragmentation pattern compared to its cyclopropyl counterpart.
Figure 3: Primary fragmentation pathways of cyclopentanone.
-
Ring Opening and Loss of Ethylene: The initial fragmentation involves the opening of the cyclopentanone ring, followed by the loss of a neutral ethylene molecule (C₂H₄), resulting in a prominent ion at m/z 56 .[3]
-
Loss of a Formyl Radical: Another significant fragmentation pathway is the loss of a formyl radical (•CHO), leading to an ion at m/z 55 , which is often the base peak.[3][6]
-
Further Fragmentation: The m/z 56 ion can further lose carbon monoxide (CO) to produce an ion at m/z 42 .
Experimental Protocol for GC-MS Analysis
The following is a generalized protocol for the GC-MS analysis of methyl cyclopropyl ketone and its isomers. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Prepare a 100 ppm stock solution of each ketone (methyl cyclopropyl ketone, 2-pentanone, and cyclopentanone) in a high-purity solvent such as methanol or dichloromethane.
-
From the stock solution, prepare a working standard of 1-10 ppm in the same solvent.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or mid-polar capillary column is recommended, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200.
-
Data Acquisition and Analysis
-
Inject 1 µL of the working standard into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated ketone.
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Analyze the mass spectrum of each peak, identifying the molecular ion and the major fragment ions. Compare the obtained spectra with reference spectra from a database such as the NIST Mass Spectral Library.[6][7]
Figure 4: Experimental workflow for the GC-MS analysis of ketones.
Conclusion
The GC-MS fragmentation pattern of methyl cyclopropyl ketone provides a clear and distinct signature that allows for its unambiguous identification and differentiation from its acyclic and larger-ring isomers. The high ring strain of the cyclopropyl group is the dominant factor influencing its fragmentation, favoring ring-opening pathways that are not observed in less-strained systems. For researchers in synthetic chemistry, metabolomics, and drug discovery, a thorough understanding of these fragmentation mechanisms is paramount for accurate structural elucidation. By comparing the fragmentation patterns and understanding the underlying principles, scientists can confidently identify the presence of the valuable cyclopropyl ketone motif in their samples.
References
-
Filo. (2025, October 22). please explain the mass spectrometry fragmentation of 2 pentanone in details. Filo. [Link]
-
ChemHelpASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone [Video]. YouTube. [Link]
-
Mishra, R., Joshi, B. D., Srivastava, A., & Jain, S. (2019). Mass spectra of cyclopentanone interacted with 90 fs laser pulses at 788 nm for four different intensities. ResearchGate. [Link]
-
Filo. (2025, June 20). Using mass spectrometry, how would you distinguish between 2-pentanone and 3-pentanone. Filo. [Link]
-
Chegg. (2020, June 8). Solved 6. The mass spectrum of 2-pentanone produces a. Chegg.com. [Link]
-
Niinemets, Ü., & Kännaste, A. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Volatiles (pp. 161-169). Springer. [Link]
-
NIST. (n.d.). 2-Pentanone. NIST WebBook. Retrieved February 15, 2026, from [Link]
-
TETRAHEDRON CHEMISTRY CLASSES. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE [Video]. YouTube. [Link]
-
NIST. (n.d.). Cyclopentanone. NIST WebBook. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook. Retrieved February 15, 2026, from [Link]
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A Researcher's Guide to Establishing In-House Reference Standards for Chiral Cyclopropyl Ketones
Chiral cyclopropyl ketones are pivotal structural motifs in modern medicinal chemistry and drug development. Their unique conformational constraints and electronic properties make them valuable components in a wide array of bioactive molecules.[1] Consequently, the rigorous quality control of these chiral building blocks is paramount, necessitating the use of well-characterized reference standards. However, unlike more common structural classes, commercially available, certified reference materials (CRMs) for the vast and diverse range of chiral cyclopropyl ketones are often unavailable.[2][3] This guide, therefore, provides a comprehensive framework for researchers to synthesize, purify, and rigorously characterize their own in-house reference standards, ensuring the accuracy and reproducibility of their scientific findings.
This guide will compare and contrast the essential analytical techniques required for the comprehensive validation of a chiral cyclopropyl ketone reference standard. We will delve into the causality behind experimental choices and provide actionable protocols to establish a self-validating system for quality control.
Part 1: Synthesis and Purification: The Foundation of a Reliable Standard
The journey to a reliable reference standard begins with the synthesis and subsequent purification of the target chiral cyclopropyl ketone. Various asymmetric synthetic strategies can be employed, including enantioselective cyclopropanations.[4][5] Regardless of the synthetic route, the paramount goal is to obtain a single enantiomer with the highest possible chemical and chiral purity.
Gold Standard for Purification: Preparative Chiral HPLC
For the ultimate separation of enantiomers, preparative High-Performance Liquid Chromatography (HPLC) is the undisputed method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their effective separation.[6][7]
Experimental Protocol: Preparative Chiral HPLC Purification
-
Column Selection: Choose a preparative-scale chiral column with a stationary phase known to be effective for ketones or similar analytes. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are often a good starting point.[7]
-
Mobile Phase Screening: Begin with a typical normal-phase mobile phase, such as a mixture of hexane and isopropanol. Screen different ratios to optimize the separation (resolution) of the enantiomers.
-
Method Optimization: Once baseline separation is achieved, optimize the flow rate and mobile phase composition to maximize resolution and minimize run time.
-
Fraction Collection: Set up the HPLC system to collect the eluent corresponding to the desired enantiomer peak. Multiple injections may be necessary to obtain the required quantity of the standard.
-
Purity Confirmation: After pooling the collected fractions and evaporating the solvent, re-analyze a small portion of the purified material using an analytical-scale chiral HPLC method to confirm its enantiomeric excess (% ee).
The following workflow diagram illustrates the process of generating a purified chiral standard.
Caption: Decision Workflow for Qualifying a Chiral Standard.
Conclusion
In the absence of commercially available certified reference materials for many novel chiral cyclopropyl ketones, the responsibility falls upon the researcher to establish well-characterized in-house standards. By employing a systematic approach that combines high-purity synthesis via preparative chiral HPLC with a suite of orthogonal analytical techniques—including analytical chiral HPLC, NMR spectroscopy, and mass spectrometry—scientists can create reliable and self-validating reference standards. This rigorous qualification process is the bedrock of reproducible and high-quality research in the development of new therapeutics and chemical entities.
References
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Megan M. C., & Tehshik P. Y. (2017). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. [Link]
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Ghosh, B., Iglhaut, M., Babushkina, D., Pauls, M., & Bach, T. (2025). Functionalization of enantiomerically enriched cyclopropyl ketones following deracemization by Al-salen photocatalysis. ResearchGate. [Link]
-
Nam, D., Steck, V., Potenzino, R. J., & Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
-
Zhang, Z., & Li, X. (2018). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Journal of the American Chemical Society. [Link]
-
SIELC Technologies. (2018). Cyclopropyl 2-thienyl ketone. SIELC Technologies. [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]
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Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]
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SpectraBase. (n.d.). Cyclopropylmethyl ketone. SpectraBase. [Link]
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Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Semantic Scholar. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
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AnalytiChem. (n.d.). Certified reference materials (CRM) DIN EN ISO 17034:2017. AnalytiChem. [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-((1R,2R)-2-methylcyclopropyl)ethanone: A Guide for Laboratory Professionals
Understanding the Hazard Profile: Why Specific Disposal is Crucial
1-((1R,2R)-2-methylcyclopropyl)ethanone is a ketone, a class of organic compounds often characterized by their flammability and potential to act as irritants.[1][2] The presence of the cyclopropyl ring, a strained three-membered ring, can also influence its reactivity. While detailed toxicological data for this specific compound is scarce, related compounds like cyclopropyl methyl ketone are known to be flammable liquids that can cause skin and eye irritation.[1][3][4] Therefore, it is imperative to treat this compound as a hazardous waste, prohibiting its disposal down the drain or in regular trash.[5][6][7] Improper disposal can lead to fire hazards, environmental contamination, and potential harm to wastewater treatment systems.[7][8]
Key Hazard Considerations:
| Hazard Class | Associated Risks | Rationale |
| Flammable Liquid | Risk of fire or explosion, especially when exposed to ignition sources.[2][3][4] | Ketones are generally flammable, and their vapors can form explosive mixtures with air.[1][4] |
| Skin and Eye Irritant | Can cause irritation, redness, or burns upon contact.[1][3] | Many organic solvents and ketones have this characteristic.[1] |
| Environmental Hazard | Potential for contamination of soil and water systems.[8] | Improper disposal can introduce harmful organic compounds into the environment. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 1-((1R,2R)-2-methylcyclopropyl)ethanone waste. This workflow is designed to comply with general laboratory safety standards and hazardous waste regulations.
Caption: Decision tree for the disposal of 1-((1R,2R)-2-methylcyclopropyl)ethanone.
By adhering to these procedures, researchers can ensure that the disposal of 1-((1R,2R)-2-methylcyclopropyl)ethanone is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to the entire lifecycle of a chemical is a hallmark of a robust and trustworthy laboratory safety culture.
References
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- Vanderbilt University Medical Center.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- ChemicalBook. (2023, November 23).
- Safety Data Sheet for Cyclopropyl methyl ketone. (2012, February 23).
- Cyclopropyl-2,2,3,3-d4 Methyl Ketone - Safety D
- Safety D
- AllSource Environmental. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?.
- CymitQuimica. CAS 1567-75-5: 1-(1-Methylcyclopropyl)ethanone.
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- Safety Data Sheet for 2-Methylcyclohexanone. (2010, May 21).
- 1-(1-methylcyclopropyl)ethanone - 1567-75-5, C6H10O, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
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- Chemsigma. 1-(2-Methylcyclopropyl)ethanone [930-56-3].
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- CAS Common Chemistry. 1-(1-Methylcyclopropyl)ethanone.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Thermo Fisher Scientific. (2012, March 23).
- ChemicalBook. (2026, January 17). 1-(1-METHYL-1H-IMIDAZOL-2-YL)-ETHANONE.
- TCI Chemicals. (2025, January 17).
- Sigma-Aldrich. (2025, October 15).
- RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
- National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste.
- Apollo Scientific. 1-Methylcyclopropane-1-carboxylic acid.
- U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- rci labscan limited. (2021, August 2).
- Hazardous Waste Disposal Procedures.
- Smolecule. (2023, July 20). Buy Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | 3168-90-9.
- National Institute of Standards and Technology. Ethanone, 1-cyclopropyl-.
- Echemi. Ethanone, 1-[(1R,2R)-2-ethylcyclopentyl]- (9CI) Safety Data Sheets.one, 1-[(1R,2R)-2-ethylcyclopentyl]- (9CI)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
